Micafungin
説明
Structure
2D Structure
特性
IUPAC Name |
[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H71N9O23S/c1-4-5-6-17-86-32-14-11-28(12-15-32)39-21-33(63-87-39)27-7-9-29(10-8-27)49(75)58-34-20-38(70)52(78)62-54(80)45-46(72)25(2)23-65(45)56(82)43(37(69)22-41(57)71)60-53(79)44(48(74)47(73)30-13-16-36(68)40(18-30)88-89(83,84)85)61-51(77)35-19-31(67)24-64(35)55(81)42(26(3)66)59-50(34)76/h7-16,18,21,25-26,31,34-35,37-38,42-48,52,66-70,72-74,78H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,71)(H,58,75)(H,59,76)(H,60,79)(H,61,77)(H,62,80)(H,83,84,85)/t25-,26+,31+,34-,35-,37+,38+,42-,43-,44-,45-,46-,47-,48-,52+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEUQSKUWLMALL-YABMTYFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC(=C(C=C7)O)OS(=O)(=O)O)O)O)[C@@H](CC(=O)N)O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H71N9O23S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1270.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Micafungin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015272 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Freely soluble as sodium salt (> 200mg/mL), 2.18e-01 g/L | |
| Record name | Micafungin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01141 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Micafungin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015272 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
235114-32-6, 168110-44-9 | |
| Record name | Micafungin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0235114326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Micafungin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01141 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Micafungin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MICAFUNGIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R10H71BSWG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Micafungin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015272 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Micafungin on the Fungal Cell Wall
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Micafungin is a semisynthetic lipopeptide antifungal agent belonging to the echinocandin class.[1] Its primary mechanism of action is the highly specific, non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the biosynthesis of the fungal cell wall.[2][3] This inhibition leads to the depletion of β-(1,3)-D-glucan, a critical polysaccharide component responsible for maintaining the structural integrity and osmotic stability of the fungal cell.[4] The resulting weakened cell wall cannot withstand internal osmotic pressure, leading to cell lysis and death.[4][5] This targeted action on a uniquely fungal structure accounts for its favorable safety profile in humans.[6] this compound demonstrates fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[2][7] Fungal cells respond to the cell wall stress induced by this compound by activating complex signaling pathways, most notably the Cell Wall Integrity (CWI) pathway, leading to compensatory mechanisms such as increased chitin synthesis.[8][9]
Core Mechanism of Action
This compound's antifungal activity is centered on the disruption of fungal cell wall biosynthesis. The fungal cell wall is a dynamic structure, absent in mammalian cells, making its components attractive targets for antifungal therapy.[10]
Target Enzyme: β-(1,3)-D-Glucan Synthase
The specific molecular target of this compound is the enzyme complex β-(1,3)-D-glucan synthase.[4][11] This enzyme is responsible for catalyzing the polymerization of UDP-glucose into long chains of β-(1,3)-D-glucan, which forms the primary structural scaffold of the fungal cell wall.[12] The enzyme complex consists of a catalytic subunit, encoded by the FKS genes (FKS1, FKS2, FKS3), and a regulatory subunit, Rho1 GTPase.[9][13]
Mode of Inhibition
This compound acts as a non-competitive inhibitor of β-(1,3)-D-glucan synthase.[2][3][14] This means it binds to a site on the enzyme complex distinct from the substrate-binding site (for UDP-glucose). This binding event induces a conformational change in the enzyme, preventing it from effectively synthesizing the glucan polymer, regardless of the substrate concentration.
Consequence: Depletion of β-(1,3)-D-Glucan and Cell Lysis
The inhibition of β-(1,3)-D-glucan synthase leads to a rapid depletion of β-(1,3)-D-glucan within the cell wall.[7][9] This polysaccharide is crucial for providing mechanical strength and maintaining cell shape.[4] Without adequate glucan, the cell wall becomes fragile and unable to counteract the cell's high internal osmotic pressure, especially in actively growing regions like the yeast bud site or the hyphal tip.[2] This osmotic instability results in cell swelling, abnormal morphology, and ultimately, cell lysis.[2][4]
Caption: Core mechanism of this compound action.
Cellular Effects and Fungal Stress Response
Exposure to this compound induces significant morphological changes and triggers a complex cellular stress response as the fungus attempts to compensate for cell wall damage.
Morphological Alterations
-
Candida albicans : After a short exposure, C. albicans cells exhibit abnormal swelling, increased size, and irregular shapes. Electron microscopy reveals cell wall thinning, particularly at sites of active budding, and abnormal septum formation.[2] This damage is potent, leading to a fungicidal effect against most Candida species.[2][7]
-
Aspergillus fumigatus : The effect is primarily fungistatic .[2] this compound targets the growing apical hyphal tips, where glucan synthase activity is highest.[7] This results in the disruption of hyphal walls, leading to hyphal collapse and damage to membranous structures.[2]
Activation of the Cell Wall Integrity (CWI) Pathway
The cell wall damage caused by this compound is a potent stressor that activates the Cell Wall Integrity (CWI) signaling pathway.[9] This conserved pathway acts as a sensor and response system to maintain cell wall homeostasis.
-
Sensing: Cell surface sensors detect the cell wall perturbation.
-
Signaling Cascade: The signal is transmitted through a cascade involving the Rho1 GTPase, Protein Kinase C (Pkc1), and a Mitogen-Activated Protein (MAP) kinase cascade.[9][15]
-
Terminal Kinase: In Aspergillus nidulans, the terminal MAP kinase is MpkA, while in Candida albicans, it is Mkc1.[9][10][15]
-
Nuclear Response: The activated MAP kinase translocates to the nucleus to regulate the transcription of genes involved in cell wall repair.[9]
Caption: Fungal Cell Wall Integrity (CWI) signaling pathway.
Compensatory Chitin Synthesis
A key outcome of CWI pathway activation is a compensatory increase in chitin synthesis to reinforce the weakened cell wall.[8][15] In C. albicans biofilms treated with this compound, this is characterized by:
-
Upregulation of Chitin Synthases : The expression of all four chitin synthase genes (CHS1, CHS2, CHS3, and CHS8) is upregulated.[8]
-
Downregulation of Chitinases : The expression of genes encoding chitinases involved in chitin degradation (CHT2 and CHT3) is markedly downregulated.[8]
This coordinated genetic regulation leads to a net increase in chitin, which is deposited in the cell wall as a "salvage" mechanism. Other stress response pathways, both calcineurin-dependent and independent, are also implicated in this adaptive response.[8]
Quantitative Data: In Vitro Activity
The in vitro efficacy of this compound is typically measured by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits visible fungal growth. The MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of isolates, respectively.
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Candida albicans | 0.015 | 0.03 | [16] |
| Candida glabrata | 0.015 | 0.015 | [16] |
| Candida tropicalis | 0.03 | 0.06 | [7][16] |
| Candida parapsilosis | 1.0 | 2.0 | [5][16] |
| Candida krusei | 0.06 | 0.12 | [16] |
| Candida guilliermondii | 0.5 | 1.0 | [16] |
Note: Data compiled from large-scale surveillance studies. Values can vary based on testing methodology and geographic location.
Experimental Protocols
Protocol: β-(1,3)-D-Glucan Synthase Activity Assay
This protocol is adapted from methods used to measure the incorporation of a radiolabeled substrate into an acid-insoluble glucan polymer.[17][18][19]
Objective: To quantify the inhibitory effect of this compound on β-(1,3)-D-glucan synthase activity in vitro.
Materials:
-
Fungal microsome membrane preparations (source of the enzyme).
-
Assay Buffer: 150 mM Tris (pH 7.5), 50 mM KF, 1.5 mM EDTA, 40 µM GTPγS, 1.5% BSA.
-
Substrate: UDP-[³H]glucose or UDP-[¹⁴C]glucose.
-
This compound stock solution (dissolved in DMSO).
-
Quenching Solution: 20% Trichloroacetic Acid (TCA).
-
Wash Solution: Ethanol.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Methodology:
-
Enzyme Preparation: Prepare microsome membranes from exponential-phase fungal cells (e.g., C. albicans) grown in a suitable medium (e.g., YPAD).[17]
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a specific amount of microsome protein (e.g., 3-5 µg), and varying concentrations of this compound (or DMSO for the control).
-
Initiate Reaction: Start the reaction by adding UDP-[³H]glucose (e.g., to a final concentration of 0.6 mM). The final reaction volume is typically 100 µL.
-
Incubation: Incubate the reaction mixtures for 2 hours at 30°C.[17]
-
Quench Reaction: Stop the reaction by adding an equal volume of 20% TCA.[17]
-
Collect Product: Collect the acid-insoluble [³H]glucan polymer by vacuum filtration through a glass fiber filter.
-
Wash: Wash the filters three times with 10% TCA and three times with ethanol to remove unincorporated substrate and other soluble components.[18]
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control. Determine the IC₅₀ value, which is the concentration of this compound that inhibits enzyme activity by 50%.[17]
Protocol: Broth Microdilution Antifungal Susceptibility Testing (MIC Determination)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A document for yeast.[20]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal isolate.
Materials:
-
Fungal isolate (e.g., Candida species).
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS.
-
96-well microtiter plates.
-
This compound stock solution.
-
Spectrophotometer or plate reader (optional, for objective reading).
Methodology:
-
Inoculum Preparation: Culture the fungal isolate on agar (e.g., Sabouraud Dextrose Agar) for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[20]
-
Drug Dilution: Prepare serial twofold dilutions of this compound in RPMI medium directly in the 96-well microtiter plate. Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Inoculation: Add the standardized fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24 hours.[7]
-
MIC Determination: The MIC is read as the lowest concentration of this compound that causes a prominent reduction in turbidity (e.g., ≥50% or ≥80% inhibition) compared to the growth control.[20] For echinocandins, the endpoint is typically read after 24 hours.[7]
Caption: Generalized workflow for MIC determination.
Conclusion
This compound exerts its potent antifungal effect through a precise and targeted mechanism: the non-competitive inhibition of β-(1,3)-D-glucan synthase. This disruption of a fundamental component of the fungal cell wall leads to structural failure, osmotic lysis, and cell death, particularly in susceptible Candida species. The activation of the CWI pathway and subsequent compensatory chitin synthesis highlights the intricate fungal response to cell wall stress. The specificity of its target, which is absent in mammalian cells, underpins its clinical utility and favorable safety profile, making it a cornerstone in the management of invasive fungal infections.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Review of the pharmacology and clinical studies of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound alters the expression of genes related to cell wall integrity in Candida albicans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-Induced Cell Wall Damage Stimulates Morphological Changes Consistent with Microcycle Conidiation in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Fungicidal Action of this compound is Independent on Both Oxidative Stress Generation and HOG Pathway Signaling in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]
- 13. Echinocandin Resistance in Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Surface Stress Induces a Conserved Cell Wall Stress Response in the Pathogenic Fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Global Surveillance of In Vitro Activity of this compound against Candida: a Comparison with Caspofungin by CLSI-Recommended Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Length specificity and polymerization mechanism of (1,3)-β-D-glucan synthase in fungal cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Activity of this compound (FK-463) against Candida spp.: Microdilution, Time-Kill, and Postantifungal-Effect Studies - PMC [pmc.ncbi.nlm.nih.gov]
Selective Inhibition of 1,3-β-D-Glucan Synthase by Micafungin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the selective inhibition of 1,3-β-D-glucan synthase by micafungin, a potent echinocandin antifungal agent. This compound disrupts the integrity of the fungal cell wall by targeting an enzyme essential for its synthesis, offering a high degree of selectivity and minimal toxicity to mammalian cells.[1][2] This document details the mechanism of action, presents quantitative data on its efficacy, outlines key experimental protocols, and visualizes the associated cellular pathways and experimental workflows.
Mechanism of Action: Noncompetitive Inhibition
This compound exerts its antifungal effect by acting as a noncompetitive inhibitor of 1,3-β-D-glucan synthase.[3] This enzyme is a critical component in the biosynthesis of 1,3-β-D-glucan, a glucose polymer that is a major structural component of the fungal cell wall.[2][3] By inhibiting this synthase, this compound depletes the cell wall of this essential polymer, leading to osmotic instability, cell lysis, and ultimately, fungal cell death.[4][5] The enzyme 1,3-β-D-glucan synthase is not present in mammalian cells, which accounts for the selective activity and favorable safety profile of this compound.[2]
The catalytic subunit of 1,3-β-D-glucan synthase is encoded by the FKS genes (primarily FKS1 and FKS2 in Candida species).[6][7] Mutations within the "hot spot" regions of these genes can reduce the sensitivity of the enzyme to echinocandins, leading to antifungal resistance.[8][9]
Quantitative Data on this compound Activity
The in vitro activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC) or the 50% inhibitory concentration (IC50) for glucan synthase activity.
In Vitro Susceptibility of Various Fungal Pathogens
The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. For filamentous fungi like Aspergillus, a Minimum Effective Concentration (MEC) is often reported, which is the lowest drug concentration that leads to the growth of abnormal, branched hyphae.
| Fungal Species | This compound MIC/MEC Range (µg/mL) | Reference |
| Candida albicans | Generally <0.25 | [3] |
| Candida glabrata | Generally <0.25 | [3] |
| Candida tropicalis | Generally <0.25 | [3] |
| Candida krusei | Generally <0.25 | [3] |
| Candida parapsilosis | Higher MICs compared to other Candida spp. | [3] |
| Aspergillus species | MEC ≤0.125 | [10][11] |
Note: MIC and MEC values can vary depending on the specific isolate and testing methodology.
Inhibition of 1,3-β-D-Glucan Synthase Activity
The IC50 value represents the concentration of this compound required to inhibit 50% of the 1,3-β-D-glucan synthase activity. This provides a direct measure of the drug's potency against its molecular target.
| Fungal Species | This compound IC50 for Glucan Synthase | Reference |
| Candida albicans (wild-type FKS1) | Low nanomolar to low microgram per milliliter range | [9] |
| Candida albicans (fks1 mutants) | 50-fold to several thousand-fold increase compared to wild-type | [9] |
| Candida glabrata (wild-type FKS) | Exhibits low IC50 values | [7] |
| Candida glabrata (fks mutants) | 2 to 3 log orders increase compared to wild-type | [7] |
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 methodology for yeasts.[12]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a yeast isolate.
Materials:
-
Yeast isolate
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (optional)
-
Inoculum preparation materials (saline, vortex, spectrophotometer)
Procedure:
-
Inoculum Preparation:
-
Subculture the yeast isolate on a suitable agar medium and incubate at 35°C for 24 hours.
-
Prepare a suspension of the yeast in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.008 to 8 µg/mL.
-
Include a drug-free well for a growth control.
-
-
Inoculation and Incubation:
-
Add the prepared yeast inoculum to each well of the microtiter plate.
-
Incubate the plate at 35°C for 24 hours.
-
-
MIC Determination:
-
The MIC is read as the lowest concentration of this compound that causes a significant diminution of growth (e.g., approximately 50% inhibition) compared to the growth control.[13] This can be determined visually or with a spectrophotometer.
-
1,3-β-D-Glucan Synthase Inhibition Assay
This protocol is a generalized method based on principles described in the literature for measuring glucan synthase activity.[14][15]
Objective: To determine the IC50 of this compound for 1,3-β-D-glucan synthase.
Materials:
-
Fungal cell culture (e.g., Candida albicans)
-
Lysis buffer (e.g., Tris-HCl with EDTA, PMSF)
-
Glass beads or homogenizer
-
Ultracentrifuge
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
UDP-D-[U-14C]glucose (radiolabeled substrate)
-
GTPγS (activator)
-
Bovine serum albumin (BSA)
-
This compound solutions of varying concentrations
-
Scintillation fluid and counter
Procedure:
-
Enzyme Preparation (Microsomal Fraction):
-
Grow fungal cells to the exponential phase and harvest by centrifugation.
-
Resuspend the cell pellet in lysis buffer and homogenize with glass beads or a mechanical homogenizer to disrupt the cells.[5]
-
Centrifuge the homogenate at a low speed to remove cell debris.
-
Subject the supernatant to ultracentrifugation to pellet the microsomal fraction containing the membrane-bound 1,3-β-D-glucan synthase.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
-
-
Inhibition Assay:
-
Prepare reaction mixtures containing reaction buffer, GTPγS, BSA, and varying concentrations of this compound.
-
Add the prepared microsomal fraction (enzyme) to each reaction tube.
-
Initiate the reaction by adding the radiolabeled substrate, UDP-D-[U-14C]glucose.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).[14]
-
Terminate the reaction (e.g., by adding ethanol or trichloroacetic acid).
-
Filter the reaction mixture through glass fiber filters to capture the insoluble radiolabeled glucan polymer.
-
Wash the filters to remove unincorporated substrate.
-
-
Quantification and IC50 Determination:
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
The amount of radioactivity is proportional to the activity of the 1,3-β-D-glucan synthase.
-
Plot the enzyme activity against the this compound concentration and determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).
-
Cellular Response to this compound: The Cell Wall Integrity Signaling (CWIS) Pathway
Inhibition of 1,3-β-D-glucan synthesis by this compound induces cell wall stress, which in turn activates the Cell Wall Integrity Signaling (CWIS) pathway.[4][16] This is a compensatory mechanism that attempts to repair the cell wall damage. The pathway involves a series of protein kinases that ultimately lead to the transcriptional regulation of genes involved in cell wall remodeling.
Conclusion
This compound's selective and potent inhibition of 1,3-β-D-glucan synthase makes it a cornerstone in the treatment of invasive fungal infections. Understanding its mechanism of action, quantitative efficacy, and the cellular responses it elicits is crucial for its effective clinical use and for the development of novel antifungal strategies. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other agents targeting the fungal cell wall.
References
- 1. dovepress.com [dovepress.com]
- 2. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound-Induced Cell Wall Damage Stimulates Morphological Changes Consistent with Microcycle Conidiation in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emodin Reduces the Activity of (1,3)-β-D-glucan Synthase from Candida albicans and Does Not Interact with Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fks1 and Fks2 Are Functionally Redundant but Differentially Regulated in Candida glabrata: Implications for Echinocandin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Candida glabrata FKS1 and FKS2 Mutations on Echinocandin Sensitivity and Kinetics of 1,3-β-d-Glucan Synthase: Implication for the Existing Susceptibility Breakpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.asm.org [journals.asm.org]
- 10. This compound in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Use of this compound as a Surrogate Marker To Predict Susceptibility and Resistance to Caspofungin among 3,764 Clinical Isolates of Candida by Use of CLSI Methods and Interpretive Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Inhibition of Fungal β-1,3-Glucan Synthase and Cell Growth by HM-1 Killer Toxin Single-Chain Anti-Idiotypic Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
The Pharmacokinetic and Pharmacodynamic Profile of Micafungin in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of micafungin, a potent echinocandin antifungal agent, as observed in key preclinical models. The data presented herein are crucial for understanding the drug's behavior in vivo and for informing the design of clinical trials and therapeutic regimens.
Pharmacokinetics of this compound
This compound exhibits linear pharmacokinetics, with its peak plasma concentration (Cmax) and the area under the concentration-time curve (AUC) increasing proportionally with the dose. It is highly protein-bound, a characteristic that influences its distribution and availability.
Table 1: Summary of this compound Pharmacokinetic Parameters in Preclinical Models
| Animal Model | Dose (mg/kg) | Route | Cmax (µg/mL) | AUC (µg·h/mL) | Half-life (h) | Reference(s) |
| Mouse (Neutropenic, Infected) | 5 | IP | 7.0 ± 0.80 | 138 | 7.5 - 16 | [1] |
| 20 | IP | - | - | 7.5 - 16 | [1] | |
| 80 | IP | 53 ± 0.62 | 1400 | 7.5 - 16 | [1] | |
| Rat | 1 | IV | - | - | 5.03 | [2] |
| Rabbit | 0.5 | IV | 7.62 | 5.66 (AUC0-24) | 2.97 | [3] |
| 1 | IV | - | 11.9 - 21.2 (AUC0-24) | 4.57 - 5.34 | [3] | |
| 2 | IV | 16.8 | 21.79 (AUC0-24) | 3.20 | [3] |
IP: Intraperitoneal; IV: Intravenous. Note that some values are ranges or means ± standard deviation as reported in the cited literature.
Table 2: Tissue Distribution of this compound in Preclinical Models
| Animal Model | Dose (mg/kg) | Tissue | Concentration (µg/g) or Tissue/Plasma Ratio | Reference(s) |
| Rat | 1 (IV) | Lung | 2.89 (AUC Ratio) | [2] |
| Kidney | 3.42 (AUC Ratio) | [2] | ||
| Liver | 1.61 (AUC Ratio) | [2] | ||
| Rabbit | 0.5 (IV, 8 daily doses) | Lung | 2.26 ± 0.10 | [3] |
| Liver | 2.05 ± 0.08 | [3] | ||
| Spleen | 1.87 ± 0.08 | [3] | ||
| Kidney | 1.40 ± 0.08 | [3] | ||
| Brain | 0.08 ± 0.01 | [3] | ||
| 2 (IV, 8 daily doses) | Lung | 11.76 ± 1.40 | [3] | |
| Liver | 8.82 ± 0.54 | [3] | ||
| Spleen | 9.05 ± 0.85 | [3] | ||
| Kidney | 6.12 ± 0.17 | [3] | ||
| Brain | 0.18 ± 0.02 | [3] |
AUC Ratio refers to the ratio of the Area Under the Curve in tissue to that in plasma.
Pharmacodynamics of this compound
The antifungal activity of this compound is primarily linked to the AUC/MIC ratio, which has been established as the key pharmacodynamic index for echinocandins. This parameter correlates well with efficacy in various preclinical models of candidiasis.
Table 3: Pharmacodynamic Targets of this compound in Preclinical Models of Candidiasis
| Pathogen | Animal Model | Pharmacodynamic Index | Stasis Endpoint | 1-log Kill Endpoint | Reference(s) |
| Candida albicans | Neutropenic Mouse | Free Drug AUC/MIC | ~10 | ~20 | [1] |
| Candida glabrata | Neutropenic Mouse | Free Drug AUC/MIC | ~10 | ~20 | [1] |
Pharmacodynamics against Aspergillus Species
In preclinical models of invasive aspergillosis, this compound has demonstrated dose-dependent efficacy. While monotherapy may not always be optimal, this compound has shown potent activity, and its combination with other antifungal classes, such as azoles, has been explored to enhance efficacy.[4][5] In some studies, the Cmax/MEC (Minimum Effective Concentration) ratio has been suggested as a predictive parameter for efficacy against Aspergillus.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical studies. Below are summaries of key experimental protocols.
Neutropenic Murine Model of Invasive Candidiasis
This model is widely used to assess the in vivo efficacy of antifungal agents.
-
Animal Model : Outbred ICR or inbred BALB/c mice are commonly used.[6]
-
Immunosuppression : Neutropenia is typically induced to facilitate infection. A common regimen involves intraperitoneal or subcutaneous injections of cyclophosphamide. For example, 150 mg/kg four days before infection and 100 mg/kg one day before infection.[7] This leads to profound and prolonged neutropenia.[8]
-
Inoculum Preparation : Candida species are cultured on a suitable medium like Sabouraud Dextrose Agar (SDA).[1] The inoculum is prepared by suspending colonies in sterile saline to a specific optical density, which is correlated with a known colony-forming unit (CFU) concentration.[8]
-
Infection : A defined inoculum of Candida is injected intravenously via the lateral tail vein.[6]
-
Antifungal Treatment : this compound or a control vehicle is administered at various doses and schedules, typically starting a few hours after infection.[7]
-
Efficacy Assessment : The primary endpoint is the fungal burden in target organs, most commonly the kidneys. Organs are harvested, homogenized, and plated for CFU enumeration.[6]
Quantification of this compound in Plasma and Tissue
Accurate measurement of drug concentrations is essential for pharmacokinetic analysis. High-performance liquid chromatography (HPLC) is a standard method.
-
Sample Preparation :
-
Chromatographic Separation :
-
Detection :
-
Quantification : The concentration of this compound is determined by comparing the peak area or height from the sample to a standard curve generated with known concentrations of the drug.[3]
Mechanism of Action and Signaling Pathways
This compound's mechanism of action is the non-competitive inhibition of 1,3-β-D-glucan synthase, an enzyme essential for the synthesis of a key component of the fungal cell wall.[12] This disruption of the cell wall leads to osmotic instability and cell death.[12] The damage to the cell wall also triggers a compensatory response known as the cell wall integrity (CWI) signaling pathway.
The CWI pathway is a highly conserved signaling cascade in fungi that senses and responds to cell wall stress. In Candida and Aspergillus species, this pathway involves a series of protein kinases that ultimately lead to the activation of transcription factors, which in turn regulate the expression of genes involved in cell wall remodeling and repair.[13][14][15]
References
- 1. Simple column-switching HPLC method for determining levels of the antifungal agent this compound in human plasma and application to patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tissue distribution after intravenous dosing of this compound, an antifungal drug, to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compartmental Pharmacokinetics and Tissue Distribution of the Antifungal Echinocandin Lipopeptide this compound (FK463) in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. niaid.nih.gov [niaid.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Direct-injection HPLC method of measuring this compound in human plasma using a novel hydrophobic/hydrophilic hybrid ODS column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Fungal Cell Wall: Candida, Cryptococcus, and Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Fungal Cell Wall: Candida, Cryptococcus, and Aspergillus Species [frontiersin.org]
- 14. Fungal Cell Wall Proteins and Signaling Pathways Form a Cytoprotective Network to Combat Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence [frontiersin.org]
Micafungin's Spectrum of Activity Against Candida and Aspergillus Species: A Technical Guide
Introduction
Micafungin is a semisynthetic lipopeptide antifungal agent belonging to the echinocandin class.[1] Its primary mechanism of action is the non-competitive inhibition of (1,3)-β-D-glucan synthase, an enzyme crucial for the synthesis of β-(1,3)-D-glucan.[2][3] This polysaccharide is an essential structural component of the cell walls of many pathogenic fungi, including Candida and Aspergillus species, but is absent in mammalian cells, conferring the drug's selective toxicity.[4][5] By disrupting cell wall integrity, this compound causes osmotic instability and cell lysis, leading to a fungicidal effect against most Candida species and a fungistatic effect against Aspergillus species.[1][4] This document provides an in-depth overview of this compound's in vitro activity, the cellular pathways it affects, and the standard methodologies used to assess its potency.
Spectrum of Activity Against Candida Species
This compound demonstrates potent, broad-spectrum activity against a wide range of Candida species, including those that may be resistant to other antifungal classes like azoles.[4][6] Its activity is generally consistent across common species such as C. albicans, C. glabrata, and C. tropicalis. However, higher Minimum Inhibitory Concentrations (MICs) are often observed for C. parapsilosis and C. guilliermondii.[4][7][8]
Table 1: In Vitro Activity of this compound against Invasive Candida Species
| Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
|---|---|---|---|---|---|
| C. albicans | 1477 | 0.007-0.25 | 0.015 | 0.03 | [6][7][8] |
| C. glabrata | 356 | ≤0.015-0.015 | 0.015 | 0.015 | [7][8] |
| C. parapsilosis | 382 | 0.12-2 | 1 | 2 | [7][8][9] |
| C. tropicalis | 268 | 0.03-0.06 | 0.03 | 0.06 | [7][8] |
| C. krusei | 64 | 0.06-0.12 | 0.06 | 0.12 | [7][8] |
| C. guilliermondii | 45 | 0.5-1 | 0.5 | 1 | [7][8] |
| C. lusitaniae | 24 | 0.12-0.25 | 0.12 | 0.25 | [7][8] |
| C. kefyr | 16 | 0.06-0.06 | 0.06 | 0.06 | [7][8] |
| All Candida spp. | 2656 | --- | 0.015 | 1 |[7][8] |
Data compiled from global surveillance studies using CLSI methodology. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.
Spectrum of Activity Against Aspergillus Species
This compound is also active against clinically relevant Aspergillus species. For filamentous fungi, the standard MIC endpoint (complete growth inhibition) can be difficult to determine for echinocandins due to the phenomenon of continued, albeit aberrant, growth at concentrations above the MIC.[4][10] Therefore, the Minimum Effective Concentration (MEC) is the preferred endpoint. The MEC is defined as the lowest drug concentration that leads to the formation of small, compact, and highly branched hyphae, which can be observed microscopically.[11]
Table 2: In Vitro Activity of this compound against Aspergillus Species
| Species | No. of Isolates | MEC Range (µg/mL) | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) | Reference(s) |
|---|---|---|---|---|---|
| A. fumigatus | >100 | 0.008-0.125 | 0.008 | 0.015 | [12] |
| A. flavus | >20 | 0.008-0.03 | 0.008 | 0.015 | [12] |
| A. niger | >20 | 0.008-0.03 | 0.008 | 0.015 | [12][13] |
| A. terreus | >20 | 0.008-0.06 | 0.008 | 0.03 | [12] |
| All Aspergillus spp. | 241 | 0.008-0.125 | 0.008 | 0.015 |[12] |
Data compiled from studies using CLSI methodology. MEC₅₀ and MEC₉₀ represent the concentrations required to affect 50% and 90% of isolates, respectively.
Mechanism of Action and Cellular Signaling
The primary target of this compound is the (1,3)-β-D-glucan synthase enzyme complex, which is essential for maintaining the structural integrity of the fungal cell wall.[2] Inhibition of this enzyme depletes glucan, leading to cell wall stress.[14] In response to this damage, fungi activate a compensatory signaling cascade known as the Cell Wall Integrity Signaling (CWIS) pathway.[14][15][16] This pathway attempts to repair the cell wall damage and restore normal growth.[15][17] In Aspergillus nidulans, the CWIS pathway is conserved and terminates with the MAP kinase MpkA.[14] Exposure to this compound triggers this pathway, leading to transcriptional and morphological changes.[14][15]
Caption: this compound's mechanism of action and the subsequent activation of the CWIS pathway.
Experimental Protocols
The in vitro activity of this compound is determined using standardized broth microdilution methods developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI Methodology (M27 for Yeasts, M38 for Molds)
The CLSI provides detailed protocols for antifungal susceptibility testing. The M27-A3 document is the reference method for yeasts, while M38-A is used for filamentous fungi.[9][18][19]
-
Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS) is the standard medium.[20][21]
-
Drug Preparation: this compound is serially diluted (two-fold) in the microdilution trays to achieve a range of final concentrations.
-
Inoculum Preparation: Fungal isolates are cultured on agar plates to ensure purity and viability. A suspension is prepared in sterile saline and adjusted spectrophotometrically to a standard density. This suspension is further diluted in RPMI medium to achieve a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.[22]
-
Incubation: The inoculated trays are incubated at 35°C.[22]
-
Endpoint Reading:
-
For Candida spp. (MIC): After 24 hours of incubation, the MIC is read as the lowest drug concentration that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the growth control well.[7][8]
-
For Aspergillus spp. (MEC): After 48 hours of incubation, the MEC is determined by microscopic examination as the lowest drug concentration where aberrant, short, branched hyphae are observed.[11]
-
EUCAST Methodology (E.Def 7.3.2 for Yeasts, E.Def 9.3.2 for Molds)
The EUCAST methodology is similar to CLSI's but has some key differences.[23][24]
-
Medium: RPMI 1640 medium is also used but is supplemented with 2% glucose.[24]
-
Inoculum Preparation: The final inoculum concentration is slightly higher than CLSI's, targeting 0.5-2.5 x 10⁵ CFU/mL.[23]
-
Endpoint Reading: Endpoints are read spectrophotometrically at 530 nm after 24 hours (for Candida) or 48 hours (for Aspergillus) of incubation. The MIC is defined as 50% growth reduction for most fungus-drug combinations compared to the drug-free control.[23][25] For molds, visual reading remains an option, especially for detecting MECs.[25]
Caption: Standardized workflow for broth microdilution antifungal susceptibility testing.
Conclusion
This compound exhibits potent and reliable in vitro activity against a broad spectrum of clinically important Candida and Aspergillus species. Its unique mechanism of targeting the fungal cell wall makes it a valuable agent, particularly in cases of azole resistance. Standardized susceptibility testing protocols from CLSI and EUCAST are essential for accurately determining its in vitro potency and for ongoing surveillance efforts. Understanding the interplay between this compound's direct enzymatic inhibition and the resulting cellular stress responses, such as the activation of the CWIS pathway, provides critical insight for researchers and drug development professionals exploring novel antifungal strategies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. This compound in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Fungicidal Action of this compound is Independent on Both Oxidative Stress Generation and HOG Pathway Signaling in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Global Surveillance of In Vitro Activity of this compound against Candida: a Comparison with Caspofungin by CLSI-Recommended Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Global surveillance of in vitro activity of this compound against Candida: a comparison with caspofungin by CLSI-recommended methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. tandfonline.com [tandfonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. In Vitro Echinocandin Susceptibility of Aspergillus Isolates from Patients Enrolled in the Transplant-Associated Infection Surveillance Network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mjpath.org.my [mjpath.org.my]
- 14. This compound-Induced Cell Wall Damage Stimulates Morphological Changes Consistent with Microcycle Conidiation in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. biorxiv.org [biorxiv.org]
- 17. This compound-Induced Cell Wall Damage Stimulates Morphological Changes Consistent with Microcycle Conidiation in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 20. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. webstore.ansi.org [webstore.ansi.org]
- 22. Multicenter Study of Anidulafungin and this compound MIC Distributions and Epidemiological Cutoff Values for Eight Candida Species and the CLSI M27-A3 Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scribd.com [scribd.com]
- 24. brcast.org.br [brcast.org.br]
- 25. academic.oup.com [academic.oup.com]
In Vitro Susceptibility of Pathogenic Fungi to Micafungin: A Technical Guide
Introduction
Micafungin is a semisynthetic lipopeptide antifungal agent belonging to the echinocandin class.[1] Echinocandins represent a significant advancement in antifungal therapy due to their unique mechanism of action, which targets the fungal cell wall—a structure absent in mammalian cells.[1][2] This specificity contributes to a favorable safety profile.[1] this compound exhibits potent fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[1][3][4] It has been approved for several indications, including the treatment of esophageal candidiasis, candidemia, invasive candidiasis, and for the prophylaxis of Candida infections in patients undergoing hematopoietic stem cell transplantation.[1] This guide provides an in-depth overview of the in vitro susceptibility of key pathogenic fungi to this compound, details the standardized experimental protocols for susceptibility testing, and summarizes the current understanding of its mechanism of action and resistance.
Mechanism of Action
The primary mechanism of action for this compound, and all echinocandins, is the non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme complex.[1][5][6] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide that provides structural integrity to the fungal cell wall.[5][6] By blocking the production of this polymer, this compound disrupts cell wall maintenance, leading to osmotic instability, excessive branching in hyphae, and ultimately, cell lysis and death in susceptible fungi.[5][6] This targeted action results in fungicidal effects against Candida species and fungistatic effects, characterized by the inhibition of hyphal growth, against Aspergillus species.[3][7]
Caption: Mechanism of action of this compound.
Experimental Protocols for Susceptibility Testing
Standardized methods are crucial for reproducible in vitro antifungal susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide reference methodologies for this purpose.
Broth Microdilution Method (CLSI M27/EUCAST E.Def 7.3.2)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.[8][9]
Detailed Methodology:
-
Medium Preparation: The standard medium is RPMI 1640 (with L-glutamine, without bicarbonate) buffered to pH 7.0 with 3-(N-morpholino)propanesulfonic acid (MOPS).[9] For EUCAST, the medium is supplemented with glucose to a final concentration of 2%.[10]
-
Antifungal Agent Preparation: this compound is dissolved in a suitable solvent (e.g., water or DMSO) to create a stock solution. Serial twofold dilutions are then prepared in 96-well microtiter plates using the RPMI medium to achieve final concentrations typically ranging from 0.007 to 8.0 µg/ml.[11]
-
Inoculum Preparation:
-
Yeast colonies are selected from a 24-hour culture on a non-selective agar plate (e.g., Sabouraud Dextrose Agar).[12]
-
A suspension is made in sterile saline or water and adjusted using a spectrophotometer to a turbidity equivalent to a 0.5 McFarland standard.[8]
-
This suspension is further diluted in the test medium to achieve a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL in the wells.[11]
-
-
Incubation: The inoculated plates are incubated at 35°C.[12]
-
Endpoint Determination (MIC):
-
For Candida species, the MIC is read visually after 24 hours of incubation.[13][14]
-
The endpoint is defined as the lowest concentration of this compound that causes a prominent decrease in turbidity (a score of 2, corresponding to approximately 50% growth inhibition) compared to the growth control well.[13]
-
For Aspergillus species (as per CLSI M38), the endpoint is the Minimum Effective Concentration (MEC), which is read microscopically. The MEC is the lowest drug concentration that leads to the formation of small, aberrant, compact hyphal forms compared to the long, filamentous hyphae observed in the growth control well.[15]
-
Caption: Broth microdilution susceptibility testing workflow.
In Vitro Susceptibility Data
This compound demonstrates broad-spectrum activity against most clinically relevant Candida and Aspergillus species.[3][5] The CLSI has established a clinical breakpoint for Candida species, with isolates having a this compound MIC of ≤2 µg/mL considered susceptible.[16]
Activity Against Candida Species
This compound is highly potent against Candida albicans, C. glabrata, C. tropicalis, and C. krusei.[11][13] It exhibits reduced potency against C. parapsilosis and C. guilliermondii, which consistently show higher MIC values.[5][7]
Table 1: In Vitro Activity of this compound against Candida Species
| Fungal Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| C. albicans | 2,656 (pooled) | 0.007-0.25 | 0.015 | 0.03 | [11][13] |
| C. glabrata | 2,656 (pooled) | ≤0.015 | 0.015 | 0.015 | [11][13] |
| C. tropicalis | 2,656 (pooled) | - | 0.03 | 0.06 | [13] |
| C. parapsilosis | 2,656 (pooled) | 0.12-2 | 1 | 2 | [7][13] |
| C. krusei | 2,656 (pooled) | - | 0.06 | 0.12 | [11][13] |
| C. guilliermondii | 2,656 (pooled) | - | 0.5 | 1 | [13] |
| C. lusitaniae | 2,656 (pooled) | - | 0.12 | 0.25 | [13] |
| C. kefyr | 2,656 (pooled) | - | 0.06 | 0.06 | [13] |
Note: Data is compiled from multiple large surveillance studies. MICs were determined by CLSI broth microdilution methods.
Activity Against Aspergillus Species
For filamentous fungi like Aspergillus, the MEC is the preferred in vitro endpoint for echinocandins as it is considered more meaningful than the MIC.[15] this compound shows potent activity against most Aspergillus species, including A. fumigatus, A. flavus, A. niger, and A. terreus.[7][17]
Table 2: In Vitro Activity of this compound against Aspergillus Species
| Fungal Species | No. of Isolates | MEC Range (µg/mL) | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) | Reference(s) |
| A. fumigatus | 288 (pooled) | 0.008-0.125 | 0.008 | 0.015 | [17] |
| A. flavus | 288 (pooled) | 0.008-0.125 | 0.008 | 0.015 | [17] |
| A. niger | 288 (pooled) | 0.008-0.125 | 0.008 | 0.015 | [17] |
| A. terreus | 288 (pooled) | 0.008-0.125 | 0.008 | 0.03 | [17] |
| All Aspergillus spp. | 23 | 0.004-0.015 | - | - | [7] |
Note: MEC values were determined by CLSI M38 broth microdilution methods.
Mechanisms of Resistance
Although infrequent, acquired resistance to echinocandins can develop during therapy.[18] The primary mechanism of resistance involves specific amino acid substitutions in highly conserved "hot spot" regions of the FKS1 and FKS2 genes.[18][19] These genes encode the catalytic subunits of the target enzyme, β-(1,3)-D-glucan synthase.[18][20] These mutations reduce the sensitivity of the enzyme to this compound, thereby decreasing its binding affinity and allowing the fungus to continue synthesizing its cell wall, resulting in higher MIC values.[18] It is important to note that resistance mechanisms associated with azole antifungals, such as the overexpression of efflux pumps, do not typically confer resistance to this compound.[21]
Caption: FKS-mediated resistance to this compound.
References
- 1. Review of the pharmacology and clinical studies of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [In vitro antifungal activity of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brcast.org.br [brcast.org.br]
- 11. journals.asm.org [journals.asm.org]
- 12. scribd.com [scribd.com]
- 13. Global Surveillance of In Vitro Activity of this compound against Candida: a Comparison with Caspofungin by CLSI-Recommended Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 15. researchgate.net [researchgate.net]
- 16. Correlation of MIC with Outcome for Candida Species Tested against Caspofungin, Anidulafungin, and this compound: Analysis and Proposal for Interpretive MIC Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Echinocandin Susceptibility of Aspergillus Isolates from Patients Enrolled in the Transplant-Associated Infection Surveillance Network - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Echinocandin Resistance in Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchwithrutgers.com [researchwithrutgers.com]
- 21. This compound activity against Candida albicans with diverse azole resistance phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Basis of Micafungin Resistance in Candida glabrata: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying micafungin resistance in Candida glabrata, a prevalent and often multidrug-resistant fungal pathogen. We delve into the genetic basis of resistance, compensatory cellular pathways, and the experimental methodologies used to investigate these phenomena.
Core Resistance Mechanism: Alterations in the Glucan Synthase Complex
This compound, an echinocandin antifungal agent, exerts its effect by inhibiting (1,3)-β-D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis. The catalytic subunit of this enzyme is encoded by the FKS genes. In C. glabrata, resistance to this compound is primarily associated with acquired mutations in two specific "hot spot" regions of the FKS1 and FKS2 genes.[1][2] These mutations reduce the sensitivity of the glucan synthase enzyme to this compound, leading to elevated minimum inhibitory concentrations (MICs).[3][4]
Data Presentation: FKS Mutations and Corresponding this compound MICs
The following table summarizes common FKS1 and FKS2 mutations in C. glabrata and their impact on this compound susceptibility.
| Gene | Mutation | Amino Acid Substitution | This compound MIC Range (µg/mL) | Reference(s) |
| FKS1 | T1896G/A | D632E | elevated | [5] |
| FKS1 | - | S629P | elevated | [5][6] |
| FKS1 | - | F625S | elevated | [5] |
| FKS1 | - | D632Y | elevated | [5] |
| FKS1 | - | I634V | elevated | [5] |
| FKS2 | T1987C | S663P | 0.5 - >8 | [4][7] |
| FKS2 | - | F659del | 0.5 | [8] |
| FKS2 | - | F659S | elevated | [5] |
| FKS2 | - | F659V | elevated | [5] |
| FKS2 | - | F659L | elevated | [5] |
| FKS2 | - | S663F | elevated | [5] |
| FKS2 | - | R665G | 0.25 | [9] |
Compensatory Mechanisms and Stress Response Pathways
In addition to direct target modification, C. glabrata can exhibit tolerance and resistance to this compound through various cellular stress responses. Upon inhibition of glucan synthesis, the cell wall integrity (CWI) pathway is activated. This leads to a compensatory increase in chitin synthesis, which helps to maintain cell wall integrity.[10][11][12] Key signaling pathways implicated in this response include the Protein Kinase C (PKC) pathway, the High Osmolarity Glycerol (HOG) pathway, and calcineurin signaling.[13][14]
Mandatory Visualization: Signaling Pathway for this compound Resistance
Caption: this compound inhibits glucan synthase, triggering the CWI pathway and compensatory chitin synthesis.
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution
This method is considered the gold standard for determining the MIC of this compound against C. glabrata.[15]
1. Inoculum Preparation:
- Subculture C. glabrata isolates on Sabouraud dextrose agar at 35°C for 24 hours.
- Suspend several colonies in sterile saline.
- Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[16]
- Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
2. Microdilution Plate Preparation:
- Use 96-well microtiter plates.
- Prepare serial twofold dilutions of this compound in RPMI 1640 medium. The typical concentration range tested is 0.008 to 16 µg/mL.[15]
- Add 100 µL of each this compound dilution to the appropriate wells.
- Include a growth control well (no drug) and a sterility control well (no inoculum).
3. Inoculation and Incubation:
- Add 100 µL of the standardized inoculum to each well (except the sterility control).
- Incubate the plates at 35°C for 24 hours.
4. MIC Determination:
- The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity compared to the growth control.[17]
- According to CLSI breakpoints, for C. glabrata, a this compound MIC of ≥0.25 µg/mL is considered resistant.[18][19]
Mandatory Visualization: Antifungal Susceptibility Testing Workflow
Caption: Workflow for determining this compound MIC using broth microdilution.
Detection of FKS Mutations
1. DNA Extraction:
- Culture C. glabrata in a suitable broth medium.
- Harvest cells and extract genomic DNA using a commercial fungal DNA extraction kit or standard protocols involving enzymatic lysis and phenol-chloroform extraction.
2. PCR Amplification of FKS1 and FKS2 Hot Spot Regions:
- Design primers flanking the hot spot regions of FKS1 and FKS2.
- Perform PCR using the extracted genomic DNA as a template. A typical PCR reaction includes DNA template, primers, dNTPs, Taq polymerase, and PCR buffer.
- PCR cycling conditions generally consist of an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
3. DNA Sequencing:
- Purify the PCR products to remove primers and dNTPs.
- Sequence the purified PCR products using Sanger sequencing.
- Align the obtained sequences with the wild-type FKS1 and FKS2 gene sequences to identify any mutations.[20]
Mandatory Visualization: FKS Mutation Detection Workflow
Caption: Workflow for the detection of mutations in FKS1 and FKS2 genes.
Conclusion and Future Perspectives
The primary driver of this compound resistance in Candida glabrata is the acquisition of mutations in the FKS1 and FKS2 genes. However, cellular stress responses, particularly the upregulation of chitin synthesis, also play a crucial role in drug tolerance and the emergence of resistance. Understanding these intricate molecular mechanisms is paramount for the development of novel antifungal strategies to combat resistant C. glabrata infections. Future research should focus on elucidating the interplay between different resistance mechanisms and exploring therapeutic approaches that target these compensatory pathways in conjunction with echinocandin treatment. The continued surveillance of clinical isolates for emerging resistance patterns and novel mutations is also essential for effective patient management.[2][9]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Increasing Echinocandin Resistance in Candida glabrata: Clinical Failure Correlates With Presence of FKS Mutations and Elevated Minimum Inhibitory Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of echinocandin antifungal drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Global Analysis of the Evolution and Mechanism of Echinocandin Resistance in Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Antifungal drug susceptibility, molecular basis of resistance to echinocandins and molecular epidemiology of fluconazole resistance among clinical Candida glabrata isolates in Kuwait - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Molecular characterization of Echinocandin resistance and the CHS3-mediated adaptive response in Candida glabrata bloodstream infections in Eastern China - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Candida glabrata hospital isolate from Lebanon reveals this compound resistance associated with increased chitin and resistance to a cell-surface-disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Echinocandin Resistance in Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Elevated Chitin Content Reduces the Susceptibility of Candida Species to Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro antifungal susceptibilities of six antifungal drugs against clinical Candida glabrata isolates according to EUCAST - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Role of FKS Mutations in Candida glabrata: MIC Values, Echinocandin Resistance, and Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Set of Classical PCRs for Detection of Mutations in Candida glabrata FKS Genes Linked with Echinocandin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Micafungin's Duality: A Technical Guide to its Fungicidal and Fungistatic Activity Against Aspergillus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Micafungin, an echinocandin antifungal, exhibits a complex and often debated spectrum of activity against Aspergillus species. While potently inhibiting growth by targeting the synthesis of the essential cell wall component β-1,3-D-glucan, its classification as either fungicidal or fungistatic is nuanced and species-dependent. This in-depth technical guide synthesizes the current understanding of this compound's action against Aspergillus, providing a comprehensive overview of its in vitro activity, the experimental protocols used for its assessment, and the underlying cellular pathways that dictate its ultimate effect. Quantitative data from numerous studies are presented in a structured format for comparative analysis. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation. Furthermore, critical signaling pathways and experimental workflows are visualized to offer a clear conceptual framework for researchers in the field.
Introduction
Invasive aspergillosis remains a significant cause of morbidity and mortality in immunocompromised patient populations. The echinocandin class of antifungals, including this compound, represents a key therapeutic option. This compound's mechanism of action, the non-competitive inhibition of β-1,3-D-glucan synthase, is highly specific to fungi, leading to a favorable safety profile.[1][2] However, unlike its consistently fungicidal activity against many Candida species, its effect on Aspergillus is more complex.[3][4] This guide delves into the evidence that characterizes this compound's activity against Aspergillus as primarily fungistatic, while also exploring the conditions under which fungicidal effects may be observed.
Quantitative In Vitro Activity of this compound Against Aspergillus Species
The in vitro activity of this compound against Aspergillus is most commonly reported as the Minimum Effective Concentration (MEC), the lowest drug concentration that induces the formation of aberrant, stunted, and highly branched hyphae.[5] This is in contrast to the Minimum Inhibitory Concentration (MIC), which is a measure of growth inhibition. The MEC is considered a more relevant endpoint for echinocandins against filamentous fungi.[3]
Minimum Effective Concentration (MEC) Data
The following tables summarize MEC values for this compound against various Aspergillus species as determined by the Clinical and Laboratory Standards Institute (CLSI) M38-A2 broth microdilution method.
Table 1: this compound MEC Distribution for Aspergillus fumigatus
| Study Reference | Number of Isolates | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) | MEC Range (µg/mL) |
| Pfaller et al. (2009)[6] | 391 | 0.007 | 0.015 | ≤0.007–0.03 |
| Lockhart et al. (2011)[7] | >10 | 0.008 | 0.015 | 0.008–0.125 |
| FDA (2005)[8] | 40 | 0.0156 | 0.0313 | 0.0078–0.0313 |
Table 2: this compound MEC Distribution for Aspergillus flavus
| Study Reference | Number of Isolates | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) | MEC Range (µg/mL) |
| Pfaller et al. (2009)[6] | 64 | 0.007 | 0.015 | ≤0.007–0.03 |
| Lockhart et al. (2011)[7] | >10 | 0.008 | 0.015 | 0.008–0.125 |
| FDA (2005)[8] | 11 | 0.0156 | 0.0313 | 0.078–0.0625 |
Table 3: this compound MEC Distribution for Aspergillus niger
| Study Reference | Number of Isolates | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) | MEC Range (µg/mL) |
| Pfaller et al. (2009)[6] | 46 | 0.007 | 0.015 | ≤0.007–0.03 |
| Lockhart et al. (2011)[7] | >10 | 0.008 | 0.015 | 0.008–0.125 |
| FDA (2005)[8] | 11 | 0.0156 | 0.0313 | 0.0078–0.0625 |
Table 4: this compound MEC Distribution for Aspergillus terreus
| Study Reference | Number of Isolates | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) | MEC Range (µg/mL) |
| Pfaller et al. (2009)[6] | 25 | 0.007 | 0.015 | ≤0.007–0.015 |
| Lockhart et al. (2011)[7] | >10 | 0.008 | 0.03 | 0.008–0.125 |
| FDA (2005)[8] | 6 | 0.0078 | 0.0156 | 0.0039–0.0156 |
Minimum Fungicidal Concentration (MFC) Data
The determination of MFCs for this compound against Aspergillus is less standardized and reported less frequently. The MFC is defined as the lowest concentration of an antifungal agent that results in a ≥99.9% (or 3-log₁₀) reduction in the initial inoculum. One study reported an MFC of >16 µg/mL for this compound against a strain of A. fumigatus, highlighting its generally fungistatic nature against this species.[1]
Detailed Experimental Protocols
Broth Microdilution Susceptibility Testing (CLSI M38-A2)
The CLSI M38-A2 method is the standardized reference for determining the in vitro susceptibility of filamentous fungi to antifungal agents.[9]
Inoculum Preparation:
-
Aspergillus isolates are grown on potato dextrose agar slants for 5-7 days to encourage conidiation.
-
Conidia are harvested by flooding the slant with sterile 0.85% saline containing 0.05% Tween 80.
-
The resulting suspension is vortexed and the heavy particles are allowed to settle.
-
The upper suspension is transferred to a new tube and the conidial density is adjusted spectrophotometrically to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
Assay Procedure:
-
The assay is performed in sterile 96-well microtiter plates.
-
Two-fold serial dilutions of this compound are prepared in RPMI 1640 medium buffered with MOPS.
-
Each well is inoculated with the standardized conidial suspension.
-
Plates are incubated at 35°C for 48 hours.
Endpoint Determination (MEC): The MEC is read microscopically as the lowest concentration of this compound at which short, stubby, and highly branched hyphae are observed.[6]
EUCAST E.DEF 9.3.2 Broth Microdilution Susceptibility Testing
The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides an alternative standardized methodology.[10]
Key Differences from CLSI M38-A2:
-
Medium: RPMI 1640 is supplemented with 2% glucose.
-
Inoculum Size: A higher inoculum density of 1-2.5 x 10⁵ CFU/mL is used.
-
Endpoint: The primary endpoint is the MIC, determined as the lowest concentration showing no visible growth. However, for echinocandins, a microscopic reading of the MEC is also considered.
Time-Kill Assays
Time-kill assays are essential for determining whether an antifungal agent is fungicidal or fungistatic.
General Protocol:
-
A standardized inoculum of Aspergillus conidia (typically 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., RPMI 1640).
-
This compound is added at various concentrations, often multiples of the MEC (e.g., 1x, 4x, 16x MEC).
-
A growth control (no drug) is included.
-
The cultures are incubated at 35°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), aliquots are removed from each culture.
-
The aliquots are serially diluted and plated on nutrient agar plates (e.g., Sabouraud dextrose agar).
-
The plates are incubated until colonies are visible, and the number of CFU/mL is determined.
Interpretation:
-
Fungicidal activity: A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[4]
-
Fungistatic activity: A <3-log₁₀ reduction in CFU/mL from the initial inoculum, or prevention of further growth compared to the drug-free control.
Signaling Pathways and Mechanisms of Action
This compound's primary target is the Fks1 subunit of the β-1,3-D-glucan synthase complex, located at the growing hyphal tips.[1] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and morphological abnormalities.
However, Aspergillus possesses a robust cell wall integrity (CWI) signaling pathway that can be activated in response to cell wall stress.[2] This pathway can trigger compensatory mechanisms, most notably the upregulation of chitin synthesis, which can partially mitigate the effects of β-1,3-D-glucan depletion.[8][11] This compensatory response is a key factor contributing to this compound's predominantly fungistatic activity against Aspergillus.
The Paradoxical Effect
A phenomenon known as the "paradoxical effect" has been observed with echinocandins, where at concentrations significantly above the MEC, some Aspergillus isolates exhibit renewed, albeit abnormal, growth.[11] The exact mechanism is not fully understood but is thought to be related to the complex interplay of cell wall stress responses. Some studies suggest that this effect may be less pronounced with this compound compared to other echinocandins like caspofungin.
Conclusion
This compound is a potent inhibitor of Aspergillus growth, as evidenced by its low MEC values across multiple species. However, its activity is predominantly fungistatic due to the fungus's ability to mount a compensatory response through the upregulation of chitin synthesis via the cell wall integrity pathway. While fungicidal activity, defined by a ≥3-log₁₀ reduction in CFU, is not consistently achieved at clinically relevant concentrations, the profound morphological damage inflicted by this compound at the hyphal tips contributes to its therapeutic efficacy. A thorough understanding of the methodologies for assessing its in vitro activity and the underlying cellular mechanisms is crucial for the continued development and optimal use of this important antifungal agent. Further research into overcoming the fungistatic nature of this compound, perhaps through combination therapies that also target the compensatory chitin synthesis pathway, holds promise for improving outcomes in the treatment of invasive aspergillosis.
References
- 1. researchgate.net [researchgate.net]
- 2. The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Two Methods and Three End Points in Determination of In Vitro Activity of this compound against Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence [frontiersin.org]
- 7. This compound-Induced Cell Wall Damage Stimulates Morphological Changes Consistent with Microcycle Conidiation in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspofungin Treatment of Aspergillus fumigatus Results in ChsG-Dependent Upregulation of Chitin Synthesis and the Formation of Chitin-Rich Microcolonies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Susceptibility of Clinical Isolates of Aspergillus spp. to Anidulafungin, Caspofungin, and this compound: a Head-to-Head Comparison Using the CLSI M38-A2 Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-Induced Cell Wall Damage Stimulates Morphological Changes Consistent with Microcycle Conidiation in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
The Post-Antifungal Effect (PAFE) of Micafungin on Candida Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the post-antifungal effect (PAFE) of micafungin, a frontline echinocandin antifungal agent, against clinically relevant Candida species. Understanding the duration and characteristics of PAFE is crucial for optimizing dosing regimens and predicting therapeutic outcomes in the treatment of invasive candidiasis. This document summarizes key quantitative data, details experimental methodologies, and illustrates the underlying cellular signaling pathways.
Quantitative Assessment of this compound's Post-Antifungal Effect
The PAFE of this compound exhibits considerable variability depending on the Candida species, the concentration of the drug, and the duration of exposure. The following tables summarize the quantitative data from key studies, providing a comparative analysis of this compound's persistent antifungal activity.
Table 1: Post-Antifungal Effect of this compound on Candida albicans Complex
| Candida Species/Strain | This compound Concentration (µg/mL) | Exposure Time (h) | PAFE Duration (h) | Reference |
| C. albicans complex (14 strains) | 2 | 1 | ≥ 37.5 | [1][2] |
| C. albicans complex (mean ± SD) | 8 | 1 | 41.83 ± 2.18 | [1][2][3][4] |
| C. albicans (1 isolate) | 1x, 4x, 16x MIC | 1 | >14.9 | [5] |
| C. albicans | 0.125 - 1 | 1 | 5 | [1] |
Table 2: Post-Antifungal Effect of this compound on Candida parapsilosis Complex
| Candida Species/Strain | This compound Concentration (µg/mL) | Exposure Time (h) | PAFE Duration (h) | Reference |
| C. parapsilosis complex (7 strains) | 8 | 1 | 3.8 - 15.7 | [1] |
| C. parapsilosis complex (mean ± SD) | 8 | 1 | 8.07 ± 4.2 | [1][2][3][4] |
| C. parapsilosis (2 isolates) | 1x, 4x, 16x MIC | 1 | No PAFE to short PAFE (1.8 - 7.4) | [5] |
Table 3: Post-Antifungal Effect of this compound on Candida glabrata
| Candida Species/Strain | This compound Concentration (µg/mL) | Exposure Time (h) | PAFE Duration (h) | Reference |
| C. glabrata (2 isolates) | 1x, 4x, 16x MIC | 1 | >40 | [5] |
Experimental Protocols for PAFE Determination
The in vitro determination of PAFE is a critical methodology for evaluating the pharmacodynamic properties of antifungal agents. The following protocols are based on established methods cited in the literature.
Inoculum Preparation
-
Candida Strains: Subculture Candida strains onto Sabouraud Dextrose Agar (SDA) plates and incubate at 30-37°C for 24-48 hours prior to testing to ensure viability and purity.[6]
-
Yeast Suspension: Prepare a yeast suspension in RPMI 1640 medium buffered with MOPS to a pH of 7.0.[7][8]
-
Standardization: Adjust the cell concentration spectrophotometrically to achieve a starting inoculum of approximately 105–106 Colony Forming Units (CFU)/mL.[6][9]
Drug Exposure
-
Antifungal Concentrations: Prepare serial dilutions of this compound in RPMI 1640 medium to achieve the desired final concentrations (e.g., 0.12 to 8 µg/ml or multiples of the Minimum Inhibitory Concentration [MIC]).[2][3][4]
-
Exposure: Add the standardized yeast suspension to the this compound solutions and a drug-free control. Incubate the cultures for a defined period, typically 1 hour, at 37°C with agitation.[2][3][4][5]
Drug Removal and Regrowth Monitoring
-
Washing: Following the exposure period, remove the this compound by washing the yeast cells. This is typically achieved by centrifuging the suspension and resuspending the pellet in sterile saline or phosphate-buffered saline (PBS). Repeat this washing step three times to minimize drug carryover.[8][10]
-
Regrowth Culture: After the final wash, resuspend the yeast cells in fresh, drug-free RPMI 1640 medium.
-
Monitoring Regrowth:
-
Viable Counts: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove aliquots from the regrowth culture, perform serial dilutions, and plate on SDA to determine the CFU/mL.[5]
-
Optical Density (OD): Alternatively, inoculate the washed yeast suspension into microtiter plates and incubate in a spectrophotometer reader. Measure the OD automatically at regular intervals (e.g., every 10-15 minutes) to generate growth curves.[6][7][10]
-
PAFE Calculation
The PAFE is calculated using the formula: PAFE = T - C
Where:
-
T is the time required for the this compound-exposed culture to show a predefined increase in CFU/mL or OD after drug removal.
-
C is the time required for the control (unexposed) culture to show the same increase in CFU/mL or OD.[7]
Visualizing Experimental and Biological Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the complex signaling pathways involved in Candida's response to this compound.
Experimental Workflow for PAFE Determination
Caption: Experimental workflow for determining the post-antifungal effect (PAFE).
Signaling Pathways in Candida Response to this compound
This compound inhibits the synthesis of β-1,3-D-glucan, a critical component of the fungal cell wall, leading to cell wall stress.[11][12][13] Candida species have evolved intricate signaling pathways to counteract this stress, primarily the Cell Wall Integrity (CWI) pathway, the High Osmolarity Glycerol (HOG) pathway, and the Calcineurin pathway.[14][15]
Caption: Key signaling pathways in Candida's response to this compound-induced cell wall stress.
Activation of the CWI and calcineurin pathways leads to a compensatory increase in chitin synthesis, which helps to stabilize the cell wall in the absence of sufficient β-1,3-D-glucan.[14][15][16] While the HOG pathway is crucial for other stress responses, its role in the direct response to this compound appears to be less significant.[17][18] The prolonged PAFE observed with this compound, particularly against C. albicans and C. glabrata, is likely a consequence of the time required for the fungal cells to repair the cell wall damage and resume normal growth after the drug has been removed.
Conclusion
The post-antifungal effect of this compound is a significant pharmacodynamic parameter that contributes to its clinical efficacy. This compound exhibits a prolonged PAFE against Candida albicans and Candida glabrata, while its effect on Candida parapsilosis is notably shorter. This technical guide provides researchers and drug development professionals with a consolidated resource of quantitative data, standardized experimental protocols, and an overview of the key cellular signaling pathways involved in this compound's persistent antifungal action. A thorough understanding of these aspects is essential for the continued development and optimal clinical application of echinocandin antifungals.
References
- 1. Postantifungal Effect of this compound against the Species Complexes of Candida albicans and Candida parapsilosis | PLOS One [journals.plos.org]
- 2. Postantifungal Effect of this compound against the Species Complexes of Candida albicans and Candida parapsilosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Postantifungal Effect of this compound against the Species Complexes of Candida albicans and Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the Post-Antifungal Effect of Rezafungin and this compound against Candida albicans, Candida parapsilosis and Candida glabrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Method for Measuring Postantifungal Effect in Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method for measuring postantifungal effect in Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Method for Measuring Postantifungal Effect in<i>Aspergillus</i>Species [ouci.dntb.gov.ua]
- 11. This compound in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Review of the pharmacology and clinical studies of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stress, Drugs, and Evolution: the Role of Cellular Signaling in Fungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Enhances the Human Macrophage Response to Candida albicans through β-Glucan Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Fungicidal Action of this compound is Independent on Both Oxidative Stress Generation and HOG Pathway Signaling in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Investigating Micafungin's Potency Against Azole-Resistant Fungal Strains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of azole resistance in clinically significant fungal pathogens, such as Candida and Aspergillus species, presents a formidable challenge to effective antifungal therapy. This has necessitated the exploration of alternative antifungal agents with distinct mechanisms of action. Micafungin, a member of the echinocandin class, has demonstrated significant promise in this regard. This technical guide provides an in-depth analysis of this compound's activity against azole-resistant fungal strains, consolidating key data, experimental protocols, and the underlying molecular interactions. This compound's unique mechanism of action, targeting the fungal cell wall, allows it to circumvent common azole resistance mechanisms, making it a valuable tool in the management of difficult-to-treat fungal infections.[1][2][3]
Data Presentation: In Vitro Activity of this compound
The following tables summarize the in vitro susceptibility of various azole-resistant and azole-susceptible fungal isolates to this compound, as determined by the Clinical and Laboratory Standards Institute (CLSI) broth microdilution methods. The Minimum Inhibitory Concentration (MIC) is a key metric, with lower values indicating greater antifungal potency.
Table 1: this compound MIC Distribution for Azole-Resistant and Azole-Susceptible Candida albicans
| Isolate Phenotype | Number of Isolates | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |
| Fluconazole-Resistant | 41 | 0.016 - 0.125 | 0.03 | 0.03 |
| Fluconazole-Susceptible | (Data not specified in sources) | (Data not specified in sources) | (Data not specified in sources) | (Data not specified in sources) |
Data compiled from studies utilizing CLSI M27-A2 methodology.[4]
Table 2: this compound MIC Distribution for Azole-Resistant and Azole-Susceptible Non-albicans Candida Species
| Species | Azole Resistance Status | Number of Isolates | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |
| Candida glabrata | Fluconazole-Resistant | 110 | ≤0.015 - (Data not specified) | ≤0.015 | ≤0.015 |
| Candida krusei | Intrinsically Fluconazole-Resistant | 146 | (Data not specified) - 1.0 | 0.03 | 0.06 |
| Candida tropicalis | Fluconazole-Resistant | (Data not specified) | (Data not specified) | 0.03 | 0.06 |
| Candida parapsilosis | (Data not specified) | (Data not specified) | (Data not specified) | 1 | 2 |
| Candida guilliermondii | (Data not specified) | (Data not specified) | (Data not specified) | 0.5 | 1 |
Data compiled from various surveillance studies using CLSI M27-A2 methods.[4][5] It is noteworthy that while this compound is highly active against most Candida species, C. parapsilosis and C. guilliermondii consistently demonstrate higher MIC values.[2][5]
Table 3: this compound Activity against Azole-Resistant Aspergillus fumigatus
| Isolate Phenotype | Number of Isolates | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |
| Voriconazole-Resistant | 31 | (Data not specified) | (Data not specified) | (Data not specified) |
| Voriconazole-Susceptible | 2 | (Data not specified) | (Data not specified) | (Data not specified) |
While specific MIC ranges were not detailed in the provided search results, studies indicate that this compound retains activity against azole-resistant A. fumigatus.[6][7]
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Testing for Yeasts (CLSI M27-A3)
This method is the gold standard for determining the MIC of antifungal agents against yeast isolates.
a. Inoculum Preparation:
-
Subculture the yeast isolate onto potato dextrose agar and incubate at 35°C for 24-48 hours.
-
Select several morphologically similar colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum density.
b. Test Procedure:
-
Prepare serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculate each well with the prepared yeast suspension.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
c. Interpretation of Results:
-
The MIC is defined as the lowest concentration of this compound that causes a prominent decrease in turbidity compared to the growth control. For echinocandins, a 24-hour reading is often preferred due to their fungicidal nature which can lead to cellular debris confounding later readings.[1]
Broth Microdilution Antifungal Susceptibility Testing for Filamentous Fungi (CLSI M38-A2)
This protocol is adapted for the testing of molds like Aspergillus species.
a. Inoculum Preparation:
-
Grow the fungal isolate on potato dextrose agar until sporulation is evident.
-
Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).
-
Adjust the conidial suspension to a specific concentration using a hemocytometer or spectrophotometer.
-
Dilute the suspension in RPMI 1640 medium to the final inoculum concentration.
b. Test Procedure:
-
Follow the same serial dilution and inoculation steps as for yeasts in a 96-well microtiter plate.
-
Incubate the plates at 35°C for 48-72 hours.
c. Interpretation of Results:
-
For echinocandins against molds, the endpoint is the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms compared to the abundant, filamentous growth in the control well.
Checkerboard Synergy Assay
This method is used to assess the interaction between two antifungal agents (e.g., this compound and an azole).
a. Preparation:
-
In a 96-well microtiter plate, prepare serial dilutions of this compound along the y-axis and the azole along the x-axis.
-
Each well will contain a unique combination of concentrations of the two drugs.
b. Inoculation and Incubation:
-
Inoculate the plate with a standardized fungal suspension as described in the CLSI protocols.
-
Incubate under the appropriate conditions for the organism being tested.
c. Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the interaction based on the FICI value:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Mandatory Visualizations
Mechanism of Action and Resistance
Caption: Mechanism of action of this compound.
Caption: Common mechanisms of azole resistance in fungi.
Experimental and Logical Workflows
Caption: Logical workflow for investigating this compound's activity.
Signaling Pathways
Caption: Key signaling pathways in response to this compound.
Discussion and Conclusion
The presented data unequivocally demonstrate that this compound retains potent in vitro activity against a broad range of azole-resistant Candida species.[1][3][4][8] This is primarily because its mechanism of action, the inhibition of (1,3)-β-D-glucan synthase, is entirely independent of the ergosterol biosynthesis pathway targeted by azoles.[2] Therefore, the common azole resistance mechanisms, such as mutations in the ERG11 gene or the overexpression of efflux pumps, do not confer cross-resistance to this compound.[1][2][3]
However, it is crucial to acknowledge that resistance to this compound, although rare, can emerge through mutations in the FKS genes, which encode the catalytic subunit of the target enzyme.[9] The cell wall stress induced by this compound triggers compensatory signaling pathways, including the PKC, calcineurin, and HOG pathways, leading to an increase in chitin synthesis to maintain cell wall integrity.[9][10][11][12][13][14][15] Understanding these adaptive responses is vital for the development of novel therapeutic strategies, potentially involving combination therapies that could further enhance the efficacy of this compound.
References
- 1. This compound activity against Candida albicans with diverse azole resistance phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [In vitro antifungal activity of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound activity against Candida albicans with diverse azole resistance phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activities of this compound against 315 Invasive Clinical Isolates of Fluconazole-Resistant Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Global surveillance of in vitro activity of this compound against Candida: a comparison with caspofungin by CLSI-recommended methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro combination of voriconazole with this compound against azole-resistant clinical isolates of Aspergillus fumigatus from different geographical regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal susceptibility testing of this compound against Candida glabrata isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of echinocandin antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound alters the expression of genes related to cell wall integrity in Candida albicans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Crosstalk between the calcineurin and cell wall integrity pathways prevents chitin overexpression in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary metabolic pathways of the echinocandin antifungal agent, micafungin, with a specific focus on the enzymatic roles of arylsulfatase and cytochrome P450 (CYP450). This document synthesizes available data to present a detailed understanding of this compound's biotransformation, offering valuable insights for researchers, scientists, and professionals involved in drug development and clinical pharmacology.
Introduction to this compound Metabolism
This compound is a potent antifungal drug that primarily undergoes metabolism in the liver. Its biotransformation is unique among the echinocandins, involving two main enzymatic pathways: hydrolysis by arylsulfatase and oxidation by CYP450 enzymes.[1][2] These processes lead to the formation of several metabolites, with M1, M2, and M5 being the most significant in terms of systemic exposure.[1] Understanding these metabolic routes is crucial for predicting drug-drug interactions, assessing pharmacokinetic variability in different patient populations, and ensuring the safe and effective use of this compound.
Key Metabolic Pathways
The primary metabolism of this compound can be delineated into two main pathways, each initiated by a different class of enzymes.
Arylsulfatase-Mediated Hydrolysis
The initial and a key step in this compound's metabolism is the hydrolysis of the sulfate group on the hotyrosine moiety, a reaction catalyzed by the enzyme arylsulfatase.[1][3] This enzymatic action results in the formation of the catechol metabolite, designated as M1 .[1][3]
Subsequently, M1 can be further metabolized by catechol-O-methyltransferase (COMT) to form the methoxy derivative, M2 .[1][3] Both M1 and M2 have been detected in plasma.[1]
CYP450-Mediated Oxidation
The second major metabolic pathway involves the oxidation of this compound, primarily mediated by the cytochrome P450 enzyme system. This pathway leads to the hydroxylation of the this compound side chain, resulting in the formation of the M5 metabolite.[1][3] While CYP3A4 is the main contributor to this reaction, other CYP isoforms, including CYP1A2, 2B6, and 2C, also play a minor role.[1][4] It is important to note that while this compound is a substrate for CYP3A4, it is considered a weak inhibitor of this enzyme.[5]
Quantitative Overview of this compound and its Metabolites
The systemic exposure to this compound and its primary metabolites has been quantified in various studies. The parent drug remains the major circulating compound. The exposure to the pharmacologically active metabolites, M1 and M2, is relatively low compared to this compound. The main inactive metabolite, M5, shows a higher exposure than M1 and M2.[1]
Table 1: Systemic Exposure of this compound Metabolites Relative to Parent Drug
| Metabolite | Formation Pathway | Relative Exposure (AUC) vs. This compound | Pharmacological Activity |
| M1 (Catechol form) | Arylsulfatase | Up to 11%[1] | Active[1] |
| M2 (Methoxy form) | COMT (from M1) | Up to 2%[1] | Active[1] |
| M5 (Hydroxylated) | CYP450 (mainly CYP3A4) | 9–14%[1] | Inactive[1] |
Experimental Protocols
Detailed experimental protocols are essential for the consistent and reproducible study of this compound metabolism. The following sections outline methodologies for key in vitro experiments.
In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol is designed to investigate the CYP450-mediated metabolism of this compound and determine the enzyme kinetics.
Objective: To characterize the formation of the M5 metabolite from this compound in a human liver microsomal system and to determine the kinetic parameters (Km and Vmax).
Materials:
-
This compound sodium salt
-
Human liver microsomes (pooled from multiple donors)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
Incubator capable of maintaining 37°C
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
In a series of microcentrifuge tubes, prepare incubation mixtures containing human liver microsomes (e.g., 0.1-0.5 mg/mL protein concentration) and this compound at various concentrations (e.g., ranging from 0.1 to 100 µM) in potassium phosphate buffer.
-
Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each tube.
-
Incubate the reactions at 37°C with gentle shaking for a predetermined time (e.g., 0, 15, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate the reactions by adding an equal volume of ice-cold acetonitrile containing an appropriate internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to new tubes and analyze for the formation of the M5 metabolite using a validated LC-MS/MS method.
-
Determine the initial velocity of M5 formation at each this compound concentration.
-
Plot the velocity of M5 formation against the this compound concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Determination of Arylsulfatase Activity on this compound
This protocol outlines a method to measure the activity of arylsulfatase in hydrolyzing this compound to its M1 metabolite.
Objective: To quantify the rate of M1 metabolite formation from this compound by arylsulfatase.
Materials:
-
This compound sodium salt
-
Purified or recombinant human arylsulfatase A or B
-
Acetate buffer (e.g., 100 mM, pH 5.0)
-
Reaction termination solution (e.g., ice-cold acetonitrile)
-
Internal standard for LC-MS/MS analysis
-
Incubator capable of maintaining 37°C
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Prepare a stock solution of this compound in water.
-
Prepare incubation mixtures in microcentrifuge tubes containing arylsulfatase (at a fixed concentration) and this compound at various concentrations in acetate buffer.
-
Initiate the reaction by adding the enzyme to the substrate solution.
-
Incubate the reactions at 37°C for a defined period, ensuring the reaction is in the linear range.
-
Terminate the reactions by adding ice-cold acetonitrile containing an internal standard.
-
Process the samples by centrifugation to remove the precipitated enzyme.
-
Analyze the supernatant for the concentration of the M1 metabolite using a validated LC-MS/MS method.
-
Calculate the rate of M1 formation and determine the enzyme kinetic parameters (Km and Vmax) by plotting the reaction velocity against the substrate concentration and fitting to the Michaelis-Menten model.
Visualizing Metabolic Pathways and Workflows
Visual diagrams are crucial for understanding the complex relationships in metabolic pathways and experimental designs.
Caption: Primary metabolic pathways of this compound.
Caption: Workflow for in vitro CYP450 metabolism study.
Conclusion
The primary metabolism of this compound is a well-defined process involving both arylsulfatase-mediated hydrolysis and CYP450-mediated oxidation. These pathways lead to the formation of key metabolites M1, M2, and M5. While the overall metabolic scheme is understood, further research to determine the specific enzyme kinetics (Km and Vmax) for each pathway would provide a more complete quantitative picture. The experimental protocols and visualizations provided in this guide offer a solid framework for researchers to further investigate the intricacies of this compound metabolism, contributing to a deeper understanding of its pharmacology and clinical application.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of this compound on cytochrome P450 3A4 and multidrug resistance protein 1 activities, and its comparison with azole antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Time-Kill Assay of Micafungin Against Candida Species
Audience: Researchers, scientists, and drug development professionals.
Introduction
Micafungin is an echinocandin antifungal agent that inhibits the synthesis of 1,3-β-D-glucan, an essential component of the fungal cell wall. This mechanism of action results in fungicidal activity against most Candida species. The in vitro time-kill assay is a dynamic method used to assess the pharmacodynamic properties of an antimicrobial agent, providing insights into the rate and extent of its fungicidal or fungistatic activity over time. These studies are crucial for understanding the efficacy of antifungal compounds and for informing preclinical and clinical development.
This document provides a detailed protocol for performing an in vitro time-kill assay to evaluate the activity of this compound against Candida species. The methodology is based on established practices and incorporates recommendations from the Clinical and Laboratory Standards Institute (CLSI) where applicable.
Key Principles of the this compound Time-Kill Assay
The assay involves exposing a standardized inoculum of a Candida isolate to various concentrations of this compound in a liquid medium over a specified period. At predetermined time points, aliquots are removed, serially diluted, and plated to quantify the number of viable fungal cells (colony-forming units, CFU/mL). The change in CFU/mL over time is then plotted to generate time-kill curves.
The primary endpoints of the assay are the determination of fungistatic and fungicidal activity. Fungistatic activity is defined as a <3-log10 reduction in CFU/mL from the starting inoculum, while fungicidal activity is defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the starting inoculum.[1]
Experimental Protocol
This protocol outlines the necessary steps for conducting a this compound time-kill assay against Candida species.
Materials
-
Candida isolates (clinical or reference strains)
-
This compound powder (analytical grade)
-
RPMI 1640 medium with L-glutamine, without bicarbonate
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline (0.85% NaCl) or sterile water
-
Sterile culture tubes or flasks
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Incubator (35°C) with agitation capabilities
-
Vortex mixer
-
Spiral plater or manual plating equipment
Methods
1. Preparation of Media and Reagents
-
RPMI 1640 Medium: Prepare RPMI 1640 medium according to the manufacturer's instructions. Buffer to a pH of 7.0 with 0.165 M MOPS buffer.[2][3] Sterilize by filtration.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO, ensuring the final solvent concentration in the assay does not exceed 1% and does not affect fungal growth).[3][4] Sterilize by filtration. Prepare serial dilutions to achieve the desired final concentrations for the assay.
2. Inoculum Preparation
-
Subculture the Candida isolate on an SDA plate and incubate at 35°C for 24 hours to ensure viability and purity.
-
From the fresh culture, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension in the buffered RPMI 1640 medium to achieve a starting inoculum of approximately 1 x 10^5 to 5 x 10^5 CFU/mL.[2]
3. Assay Setup
-
Dispense the standardized fungal inoculum into sterile tubes or flasks.
-
Add the appropriate volumes of the this compound dilutions to achieve the desired final concentrations. These concentrations are typically multiples of the Minimum Inhibitory Concentration (MIC) for the test isolate (e.g., 0.25x, 1x, 4x, 8x, 16x MIC).[2][5]
-
Include a growth control tube containing the fungal inoculum without this compound.
-
The total volume in each tube should be sufficient for sampling at all time points (e.g., 10 mL).
4. Incubation and Sampling
-
Incubate all tubes at 35°C with continuous agitation.[2]
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove a 100 µL aliquot from each tube.[2] The initial sample (0 hours) should be taken immediately after adding the drug.
5. Quantification of Viable Cells
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or water.
-
Plate a defined volume (e.g., 30-100 µL) of the appropriate dilutions onto SDA plates.[2]
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.
-
Count the number of colonies on the plates that yield between 30 and 300 colonies to determine the CFU/mL. The limit of detection is typically 50 CFU/mL.[6]
6. Data Analysis
-
Calculate the CFU/mL for each time point and concentration.
-
Plot the mean log10 CFU/mL against time for each this compound concentration and the growth control.
-
Determine the time required to achieve a 99.9% reduction in CFU/mL (fungicidal endpoint) for each effective concentration.
Data Presentation
The quantitative data generated from the time-kill assay should be summarized in clear and structured tables for easy comparison.
Table 1: this compound Concentrations for Time-Kill Assay
| Concentration (as multiple of MIC) | Example this compound Concentration (µg/mL) for an isolate with MIC = 0.03 µg/mL |
| Growth Control | 0 |
| 0.25x MIC | 0.0075 |
| 1x MIC | 0.03 |
| 4x MIC | 0.12 |
| 8x MIC | 0.24 |
| 16x MIC | 0.48 |
Table 2: Example Time-Kill Assay Results (Log10 CFU/mL)
| Time (hours) | Growth Control | 0.25x MIC | 1x MIC | 4x MIC | 8x MIC | 16x MIC |
| 0 | 5.0 | 5.0 | 5.0 | 5.0 | 5.0 | 5.0 |
| 2 | 5.3 | 5.1 | 4.8 | 4.5 | 4.2 | 4.0 |
| 4 | 5.8 | 5.4 | 4.9 | 4.2 | 3.8 | 3.5 |
| 8 | 6.5 | 6.0 | 5.2 | 3.5 | 2.9 | 2.5 |
| 12 | 7.2 | 6.8 | 5.5 | 2.8 | <1.7 | <1.7 |
| 24 | 8.0 | 7.5 | 5.8 | <1.7 | <1.7 | <1.7 |
Note: <1.7 represents the lower limit of detection (50 CFU/mL).
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the this compound in vitro time-kill assay protocol.
Caption: Workflow for the this compound Time-Kill Assay.
Conceptual Diagram of Time-Kill Curve Interpretation
This diagram illustrates the conceptual interpretation of results from a time-kill assay.
Caption: Interpretation of Time-Kill Assay Results.
Factors Influencing Assay Results
Several factors can influence the outcome of a this compound time-kill assay:
-
Starting Inoculum: While CLSI guidelines for MIC testing recommend a lower inoculum, time-kill assays typically use a higher starting inoculum (10^5 CFU/mL) to allow for the accurate measurement of a 3-log10 reduction.[3]
-
Protein Binding: this compound is highly protein-bound. The presence of serum or plasma can increase the MIC and potentially reduce the killing activity of the drug.[2][5] For this reason, standard protocols are performed in protein-free media unless the effect of protein binding is the subject of investigation.
-
Agitation: Continuous agitation of the cultures is recommended to ensure uniform exposure of the fungal cells to the drug and to prevent cell clumping.[3]
-
Paradoxical Effect (Eagle Effect): Some studies have observed a paradoxical effect with echinocandins, where higher concentrations result in less killing activity than lower concentrations. It is important to test a wide range of concentrations to detect this phenomenon.
By adhering to a standardized protocol and considering these influencing factors, researchers can generate reliable and reproducible data on the fungicidal activity of this compound against Candida species.
References
- 1. This compound in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of this compound (FK-463) against Candida spp.: Microdilution, Time-Kill, and Postantifungal-Effect Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activities of Echinocandins against Candida krusei Determined by Three Methods: MIC and Minimal Fungicidal Concentration Measurements and Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of this compound (FK-463) against Candida spp.: microdilution, time-kill, and postantifungal-effect studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Killing Activities of Anidulafungin and this compound with and without Nikkomycin Z against Four Candida auris Clades - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Micafungin in a Neutropenic Murine Model of Invasive Candidiasis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing a neutropenic murine model of invasive candidiasis to evaluate the efficacy of micafungin. This model is crucial for preclinical studies, offering insights into the pharmacodynamics and dose-response relationships of antifungal agents in an immunocompromised host setting.
Introduction
Invasive candidiasis is a significant cause of morbidity and mortality, particularly in neutropenic patients.[1][2] this compound, an echinocandin antifungal, demonstrates potent activity against a broad range of Candida species by inhibiting the synthesis of β-1,3-glucan, an essential component of the fungal cell wall.[3] Animal models are indispensable for studying the efficacy of antifungal agents in a controlled environment that mimics the human clinical scenario of immunosuppression. The neutropenic murine model of disseminated candidiasis is a well-established and reproducible system for these investigations.[4]
Key Experimental Protocols
Induction of Neutropenia
A state of neutropenia is chemically induced to simulate the immunocompromised condition of at-risk patients. Cyclophosphamide is a commonly used agent for this purpose.[1][5][6][7][8][9][10][11]
Protocol:
-
Animal Model: Male CD1 or ICR/Swiss mice are frequently used.[11]
-
Cyclophosphamide Administration: Administer cyclophosphamide intravenously (IV) or intraperitoneally (IP). A common regimen involves a single dose of 200 mg/kg administered 3-4 days prior to infection.[5][9][11] To maintain a state of persistent neutropenia, additional doses can be administered post-infection.[6][7][10][11]
-
Confirmation of Neutropenia: While not always performed in every study, peripheral blood leukocyte counts can be monitored to confirm the neutropenic state. Cyclophosphamide treatment typically leads to an immediate depression of these counts.[9]
Induction of Invasive Candidiasis
Disseminated infection is established by introducing a standardized inoculum of Candida species into the bloodstream.
Protocol:
-
Fungal Strain Preparation: Culture the desired Candida strain (e.g., C. albicans, C. glabrata, C. tropicalis) on a suitable agar medium.[5][6][7][10] Prepare a fungal suspension in sterile saline and adjust the concentration to the desired inoculum size (e.g., 2.5 x 10^6 colony-forming units (CFU)/mouse).[5]
-
Inoculation: Infect the neutropenic mice by injecting the fungal suspension intravenously via the lateral tail vein.[6][7][10]
This compound Administration
This compound treatment is initiated post-infection to evaluate its therapeutic effect.
Protocol:
-
Drug Preparation: Reconstitute this compound powder in a suitable vehicle such as 0.9% sodium chloride or 5% glucose.[12]
-
Administration: Administer this compound via intraperitoneal (IP) or intravenous (IV) injection.[6][7][10][13] Dosing regimens can vary widely depending on the study's objectives, ranging from single doses to daily administrations for a specified duration (e.g., 7 days).[6][7][10][13]
-
Control Groups: Include a control group of infected mice that receive only the vehicle to establish the natural course of the infection.
Assessment of Efficacy
The primary endpoint for efficacy is the reduction in fungal burden in target organs.
Protocol:
-
Euthanasia and Organ Harvest: At a predetermined time point post-infection (e.g., 11 days), euthanize the mice.[6][7][10]
-
Organ Processing: Aseptically remove target organs such as the kidneys, lungs, brain, and liver.[6][7][10]
-
Quantitative Culture: Homogenize the organs in sterile saline and perform serial dilutions. Plate the dilutions onto appropriate agar media and incubate to determine the number of CFU per gram of tissue.
-
Data Analysis: Express the fungal burden as log10 CFU/g of tissue. Compare the fungal burden in this compound-treated groups to the control group to determine the extent of fungal clearance.
Quantitative Data Summary
The following tables summarize key quantitative data from studies evaluating this compound in neutropenic murine models of invasive candidiasis.
Table 1: this compound Dose-Response in Neutropenic Mice with C. glabrata Infection [13]
| This compound Dose (mg/kg, single IP) | Mean Kidney Fungal Burden (log10 CFU/g) at Day 7 |
| 0 (Control) | ~6.5 |
| 2.1 | ~5.0 |
| 4.2 | ~4.5 |
| 10 | ~3.0 |
| 15 | ~2.5 |
| 20 | ~2.0 |
| 30 | ~1.5 |
| 50 | <1.0 (below detection) |
| 75 | <1.0 (below detection) |
| 100 | <1.0 (below detection) |
Table 2: Efficacy of this compound against Amphotericin B- and Fluconazole-Resistant C. tropicalis [6][7][10]
| Treatment Group | Dose (mg/kg/day, IV) | Mean Kidney Fungal Burden (log10 CFU/g) at Day 11 |
| Control (Solvent) | - | ~4.5 |
| This compound | 1 | ~3.0 |
| This compound | 2 | Below detection limit |
| This compound | 5 | Below detection limit |
| This compound | 10 | Below detection limit |
| Amphotericin B | 0.5 | ~4.0 |
| Amphotericin B | 5 | ~3.5 |
| Fluconazole | 50 (twice daily, oral) | ~4.5 |
Table 3: Pharmacodynamic Parameters of this compound against C. albicans and C. glabrata [14]
| Pharmacodynamic Endpoint | Free Drug AUC/MIC Ratio |
| Stasis (No change in fungal burden) | ~10 |
| 1-log Kill | ~20 |
Visualizations
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: this compound's mechanism of action on the fungal cell wall.
References
- 1. Mucosal Damage and Neutropenia Are Required for Candida albicans Dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound for the treatment of invasive candidiasis and candidaemia in patients with neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic Candidiasis in Mice: New Insights From an Old Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. In vivo activity of this compound in a persistently neutropenic murine model of disseminated infection caused by Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Effects of cyclophosphamide and ceftriaxone on gastrointestinal colonization of mice by Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of cyclophosphamide on murine candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. anmfonline.org [anmfonline.org]
- 13. Once-Weekly this compound Therapy Is as Effective as Daily Therapy for Disseminated Candidiasis in Mice with Persistent Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo pharmacodynamic target investigation for this compound against Candida albicans and C. glabrata in a neutropenic murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Micafungin in Experimental Invasive Pulmonary Aspergillosis Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of micafungin in preclinical experimental models of invasive pulmonary aspergillosis (IPA). The following sections detail the efficacy of this compound, established experimental protocols for inducing and treating IPA in animal models, and the mechanism of action of this important antifungal agent.
Introduction to this compound and Invasive Pulmonary Aspergillosis
Invasive pulmonary aspergillosis (IPA) is a life-threatening fungal infection, particularly in immunocompromised individuals, with mortality rates approaching 80% in some populations[1]. Aspergillus fumigatus is the most common causative agent. This compound is an echinocandin antifungal that inhibits the synthesis of β-1,3-glucan, an essential component of the fungal cell wall.[2][3][4][5] This mode of action provides potent activity against Aspergillus species while having minimal toxicity to mammalian cells, which lack a cell wall.[2][4] Experimental animal models of IPA are crucial for evaluating the efficacy of antifungal agents like this compound and for understanding the pathophysiology of the disease.[6][7]
Efficacy of this compound in Experimental IPA Models
This compound has demonstrated significant efficacy in various animal models of IPA, including murine, rabbit, and guinea pig models.[8] Its effectiveness is typically assessed by improved survival rates and reduction in fungal burden in the lungs and other organs.
Monotherapy
Studies have shown that this compound monotherapy can significantly prolong the survival of animals infected with Aspergillus fumigatus.[1][2] However, its effect on reducing fungal burden can be dose-dependent, with some studies noting a paradoxical effect at higher concentrations, where the antifungal activity may be attenuated.[2] Despite this, this compound is considered to have moderate to high efficacy against IPA in animal models.[1][9]
Table 1: Efficacy of this compound Monotherapy in Murine Models of IPA
| Animal Model | Immunosuppression | Aspergillus Strain | This compound Dosage | Outcome | Reference |
| DBA/2 Mice | Triamcinolone | A. fumigatus | 1, 3, 10 mg/kg b.i.d., s.c. | 1 mg/kg significantly prolonged survival (P=0.008) compared to saline controls. Apparent toxicity at 10 mg/kg. | [1] |
| DBA/2 Mice | Not specified | A. fumigatus | Not specified | 50% effective dose of 0.25 to 0.5 mg/kg. | [8] |
| Non-immunosuppressed Mice | None | A. fumigatus | 10 mg/kg/dose | Significantly reduced fungal burden in brain (P=0.027) and kidney (P=0.013) compared to untreated controls. | [10] |
Combination Therapy
The efficacy of this compound can be enhanced when used in combination with other antifungal agents. However, the nature of the interaction (synergistic, additive, or antagonistic) can vary depending on the combination drug and the specific experimental model.
Table 2: Efficacy of this compound in Combination Therapy for IPA
| Animal Model | Combination Drug | Dosage | Outcome | Reference |
| DBA/2 Mice | Amphotericin B (AMB) | This compound: 1 mg/kg/dose; AMB: 0.8 mg/kg i.v. | Combination significantly prolonged survival (P < 0.05 - 0.02) over controls. No synergistic activity noted. | [1] |
| DBA/2 Mice | Itraconazole (ICZ) | This compound: 1 mg/kg/dose; ICZ: 100 mg/kg oral | Combination appeared to be potentially antagonistic. Did not significantly prolong survival. | [1] |
| DBA/2 Mice | Nikkomycin Z (NIK) | This compound: 1 mg/kg/dose; NIK: 100 mg/kg/dose s.c. b.i.d. | Combination significantly prolonged survival (P < 0.05 - 0.02) over controls. | [1] |
| Neutropenic Rabbits | Isavuconazole | Not specified | Combination therapy resulted in significant dose-dependent reductions in residual fungal burden, decreased pulmonary injury, and prolonged survival compared to monotherapy. | [11] |
Experimental Protocols
Detailed and reproducible protocols are essential for the preclinical evaluation of antifungal agents. The following are generalized protocols for establishing and treating experimental IPA in a murine model, based on commonly cited methodologies.
Murine Model of Invasive Pulmonary Aspergillosis
This protocol describes the induction of IPA in mice, a widely used model for studying aspergillosis due to their ease of handling and the availability of immunological reagents.[6]
Protocol 1: Induction of IPA in a Murine Model
Materials:
-
Male BALB/c mice (20-22 g)
-
Aspergillus fumigatus conidia
-
Cyclophosphamide
-
Cortisone acetate
-
Inhalation chamber
-
Phosphate-buffered saline (PBS) with 0.1% Tween 80
-
Ceftazidime (or other broad-spectrum antibiotic)
Procedure:
-
Immunosuppression:
-
Administer cyclophosphamide (250 mg/kg) intraperitoneally on day -2 relative to infection.
-
Administer cortisone acetate (200 mg/kg) subcutaneously on day -2.
-
Administer a second dose of cyclophosphamide (200 mg/kg) on day +3.
-
Administer a second dose of cortisone acetate (200 mg/kg) on day +3.[12]
-
-
Infection:
-
On day 0, place mice in an acrylic inhalation chamber.
-
Expose the mice for 1 hour to an aerosol generated from 12 mL of a 10⁹ A. fumigatus conidia/mL suspension in PBS with 0.1% Tween 80.[12]
-
-
Post-infection Care:
Administration of this compound
The following protocol outlines the preparation and administration of this compound for treatment studies in the established murine IPA model.
Protocol 2: this compound Treatment Regimen
Materials:
-
This compound powder for injection
-
Sterile 0.9% NaCl (saline)
-
Syringes and needles for subcutaneous or intravenous injection
Procedure:
-
Reconstitution and Dilution:
-
Aseptically reconstitute the this compound powder with sterile 0.9% NaCl to a desired stock concentration.
-
Further dilute the stock solution with 0.9% NaCl to the final desired concentration for injection.[13]
-
-
Administration:
-
Treatment can be initiated at a specified time point post-infection (e.g., 24 hours).
-
Administer the prepared this compound solution via subcutaneous (s.c.) or intravenous (i.v.) injection. The volume and frequency will depend on the experimental design (e.g., 1 mg/kg twice daily).[1]
-
For intravenous administration, flush any existing infusion line with 0.9% NaCl before administering the drug.[14]
-
Continue treatment for the duration specified in the study design (e.g., 7-14 days).
-
Assessment of Efficacy
The efficacy of this compound treatment is evaluated through several key endpoints.
Protocol 3: Efficacy Assessment
Endpoints:
-
Survival: Monitor and record the survival of mice in each treatment group daily for the duration of the experiment.
-
Fungal Burden:
-
At the end of the study or at specified time points, euthanize a subset of mice from each group.
-
Aseptically remove the lungs and other target organs (e.g., brain, kidneys).
-
Homogenize the tissues in sterile saline.
-
Perform serial dilutions of the homogenates and plate on appropriate agar (e.g., Sabouraud dextrose agar).
-
Incubate the plates and count the colony-forming units (CFU) to quantify the fungal burden.[12]
-
-
Histopathology:
-
Fix tissue samples in formalin and embed in paraffin.
-
Section the tissues and stain with hematoxylin and eosin (H&E) and Grocott-Gomori's methenamine silver (GMS) to visualize fungal elements and tissue damage.
-
Mechanism of Action and Experimental Workflows
This compound's antifungal activity stems from its targeted inhibition of a crucial enzyme in the fungal cell wall synthesis pathway.
Signaling Pathway: Inhibition of β-1,3-Glucan Synthase
This compound acts by non-competitively inhibiting the enzyme 1,3-β-D-glucan synthase.[3][15] This enzyme is responsible for the synthesis of 1,3-β-D-glucan, a key polysaccharide that provides structural integrity to the fungal cell wall.[2][4] The depletion of this polymer leads to osmotic instability and ultimately, cell lysis.[2][4] This mechanism is highly specific to fungi, as mammalian cells do not possess this enzyme or cell wall structure.[3]
Caption: Mechanism of action of this compound.
Experimental Workflow for IPA Model and Treatment
The following diagram illustrates the typical workflow for conducting an experimental study of this compound in an IPA model.
Caption: Experimental workflow for IPA studies.
Conclusion
This compound is a potent antifungal agent with demonstrated efficacy in preclinical models of invasive pulmonary aspergillosis. The provided protocols and data summaries offer a foundation for researchers to design and conduct robust studies to further evaluate its therapeutic potential, both as a monotherapy and in combination with other antifungal agents. Standardization of these experimental models is crucial for the reproducibility and comparison of results across different studies.[12]
References
- 1. Efficacy of this compound alone or in combination against experimental pulmonary aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Review of the pharmacology and clinical studies of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Murine Model of Invasive Aspergillosis | Springer Nature Experiments [experiments.springernature.com]
- 7. Frontiers | Rodent Models of Invasive Aspergillosis due to Aspergillus fumigatus: Still a Long Path toward Standardization [frontiersin.org]
- 8. journals.asm.org [journals.asm.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Efficacy of this compound Alone or in Combination against Systemic Murine Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Mycamine (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 14. drugs.com [drugs.com]
- 15. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Determining Micafungin Minimum Inhibitory Concentration (MIC) Endpoints In Vitro
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) of micafungin against Candida species in vitro. It outlines standardized protocols, addresses common challenges in endpoint determination, and presents data in a clear, comparative format.
Introduction
This compound is an echinocandin antifungal agent that inhibits the synthesis of 1,3-β-D-glucan, an essential component of the fungal cell wall.[1] Accurate determination of its in vitro potency, expressed as the Minimum Inhibitory Concentration (MIC), is crucial for surveillance, drug development, and clinical decision-making. The Clinical and Laboratory Standards Institute (CLSI) has established standardized methods for antifungal susceptibility testing of yeasts, which provide a reliable framework for determining this compound MICs.[2][3][4][5]
A notable challenge in testing echinocandins is the "trailing effect," characterized by reduced but persistent growth at drug concentrations above the MIC.[6][7][8] This phenomenon can complicate visual endpoint determination and potentially lead to misinterpretation of results.[6][8] Therefore, strict adherence to standardized protocols and endpoint reading criteria is paramount. Another, less frequent, phenomenon is the paradoxical growth effect (or Eagle effect), where fungal growth reappears at higher antifungal concentrations.[6]
These application notes provide a comprehensive guide to the broth microdilution method for determining this compound MICs, based on the widely accepted CLSI M27-A2 and M27-A3 standards.[2][4][5][9][10]
Materials and Methods
Materials
-
This compound powder (analytical grade)
-
Candida species isolates (clinical or reference strains)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with morpholinepropanesulfonic acid (MOPS) to pH 7.0
-
Sterile 96-well microtiter plates
-
Spectrophotometer (optional, for spectrophotometric reading)
-
Incubator (35°C)
-
Sterile saline (0.85%)
-
Vortex mixer
-
Micropipettes and sterile tips
-
Dimethyl sulfoxide (DMSO) (for this compound stock solution)
-
Quality control strains (e.g., Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258)
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is adapted from the CLSI M27-A2/A3 guidelines.[2][4][5][9][10]
2.2.1 Preparation of this compound Stock and Working Solutions
-
Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1.6 mg/mL.
-
Working Solutions: Serially dilute the stock solution in RPMI 1640 medium to create a range of working solutions. A typical two-fold serial dilution series for this compound ranges from 0.008 to 8 µg/mL.
2.2.2 Inoculum Preparation
-
Subculture the Candida isolates on Sabouraud dextrose agar and incubate at 35°C for 24 hours to ensure viability and purity.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the adjusted inoculum in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
2.2.3 Microtiter Plate Preparation and Incubation
-
Dispense 100 µL of the appropriate this compound working solutions into the wells of a 96-well microtiter plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
2.2.4 MIC Endpoint Determination
The MIC is determined as the lowest concentration of this compound that causes a prominent reduction in growth (approximately ≥50% inhibition) compared to the drug-free growth control.[2][3][10]
-
Visual Reading: Observe the wells for a significant decrease in turbidity compared to the growth control.
-
Spectrophotometric Reading (Optional): Measure the optical density (OD) at a suitable wavelength (e.g., 530 nm). The MIC is the lowest drug concentration at which the OD is reduced by ≥50% compared to the growth control.
Trailing Effect: The trailing effect is defined as reduced but persistent growth at concentrations above the MIC.[6][7][8] When encountering trailing, it is critical to adhere to the ≥50% inhibition endpoint and not read for complete inhibition, as this could falsely elevate the MIC.[8]
Data Presentation
The following tables summarize the in vitro activity of this compound against various Candida species as reported in the literature.
Table 1: In Vitro Activity of this compound against Common Candida Species
| Candida Species | N | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| C. albicans | 2972 | ≤0.008 - 2 | 0.015 | 0.03 | [2][4] |
| C. glabrata | 759 | ≤0.008 - >2 | 0.015 | 0.015 | [2][4] |
| C. tropicalis | 647 | ≤0.008 - 2 | 0.03 | 0.06 | [2][4] |
| C. parapsilosis | 764 | ≤0.008 - 4 | 1 | 2 | [2][4] |
| C. krusei | 165 | ≤0.015 - 0.5 | 0.06 | 0.12 | [2][4] |
| C. guilliermondii | 53 | 0.12 - 4 | 0.5 | 1 | [4] |
| C. lusitaniae | 47 | 0.03 - 0.5 | 0.12 | 0.25 | [4] |
Table 2: this compound Activity against Fluconazole-Resistant Candida Isolates
| Candida Species | N | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| C. albicans | 41 | ≤0.015 - 0.12 | 0.015 | 0.03 | [10] |
| C. glabrata | 110 | ≤0.015 - 0.03 | ≤0.015 | ≤0.015 | [10] |
| C. krusei | 146 | ≤0.015 - 1 | 0.03 | 0.06 | [10] |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution protocol for determining this compound MIC.
Caption: Workflow for this compound MIC Determination.
Discussion and Troubleshooting
-
Endpoint Interpretation: The most critical and subjective step is the determination of the MIC endpoint. The ≥50% inhibition criterion is essential, especially for isolates exhibiting a trailing effect.[2][3][8][10] Reading at 24 hours is standard for Candida species with this compound.[2][4][5]
-
Trailing Growth: This phenomenon does not typically indicate clinical resistance.[8] It is important for laboratory personnel to be trained to recognize and correctly interpret trailing growth to avoid misclassifying susceptible isolates as resistant.
-
Paradoxical Growth: While less common than trailing, the paradoxical effect can occur.[6] This is characterized by growth at concentrations above the MIC. The clinical significance of this in vitro observation is not fully established.
-
Influence of Serum: this compound is highly protein-bound, and the presence of serum can increase MIC values in vitro.[11] This should be considered when attempting to correlate in vitro results with in vivo efficacy.
-
Quality Control: Regular testing of quality control strains with known MIC ranges is crucial to ensure the accuracy and reproducibility of the assay.
By following these detailed protocols and being mindful of the potential challenges in endpoint determination, researchers can obtain reliable and reproducible this compound MIC data for a variety of applications.
References
- 1. Breakthrough Invasive Candidiasis in Patients on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Susceptibility of Invasive Isolates of Candida spp. to Anidulafungin, Caspofungin, and this compound: Six Years of Global Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation of MIC with Outcome for Candida Species Tested against Caspofungin, Anidulafungin, and this compound: Analysis and Proposal for Interpretive MIC Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Global Surveillance of In Vitro Activity of this compound against Candida: a Comparison with Caspofungin by CLSI-Recommended Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Relative Frequency of Paradoxical Growth and Trailing Effect with Caspofungin, this compound, Anidulafungin, and the Novel Echinocandin Rezafungin against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Candida albicans and Candida dubliniensis Show Different Trailing Effect Patterns When Exposed to Echinocandins and Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Pharmacodynamic Target Investigation for this compound against Candida albicans and C. glabrata in a Neutropenic Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activities of this compound against 315 Invasive Clinical Isolates of Fluconazole-Resistant Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Activity of this compound (FK-463) against Candida spp.: Microdilution, Time-Kill, and Postantifungal-Effect Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Micafungin and Voriconazole Combination Therapy Against Aspergillus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale, quantitative data, and detailed experimental protocols for investigating the combination therapy of micafungin and voriconazole against Aspergillus species. The information is intended to guide research efforts in understanding the synergistic interactions and optimizing the therapeutic potential of this drug combination.
Introduction
Invasive aspergillosis (IA) is a life-threatening fungal infection, particularly in immunocompromised patient populations. While voriconazole, a triazole antifungal, is considered a first-line treatment, its efficacy can be limited by the emergence of resistance and drug-related toxicities.[1] this compound, an echinocandin, offers a different mechanism of action by inhibiting the synthesis of (1,3)-β-D-glucan, a critical component of the fungal cell wall.[2] The combination of these two antifungal agents has been explored as a strategy to enhance efficacy, overcome resistance, and improve clinical outcomes. Preclinical and clinical evidence suggest a synergistic or indifferent interaction between echinocandins and triazoles against Aspergillus species, with antagonism being rare.[3][4][5]
Quantitative Data Summary
The following tables summarize the in vitro synergistic activity of this compound and voriconazole against various Aspergillus species.
Table 1: In Vitro Synergy of this compound and Voriconazole against Aspergillus Species
| Aspergillus Species | Number of Isolates | Synergy (%) | Indifference (%) | Antagonism (%) | Reference |
| A. fumigatus | 61 | 79 | 21 | 0 | [3] |
| A. flavus | 24 | Not specified | Not specified | Not specified | [3] |
| A. niger | 3 | Not specified | Not specified | Not specified | [3] |
| A. nidulans | 3 | Not specified | Not specified | Not specified | [3] |
| All Filamentous Fungi | 100 | 64 | 36 | 0 | [3] |
| Azole-Resistant A. fumigatus | 31 | 3.2 | 96.8 | 0 | [6][7] |
Table 2: Pharmacodynamic Interaction of this compound on Voriconazole EC90 against Aspergillus Species
| Aspergillus Species | This compound Concentration (mg/L) | Fold Decrease in Voriconazole EC90 | Reference |
| A. fumigatus | 4 | 4 | [4][5][8] |
| A. terreus | 4 | 4 | [4][5][8] |
| A. flavus | 4 | No significant change | [4][5][8] |
Experimental Protocols
In Vitro Synergy Testing: Checkerboard Broth Microdilution Assay
This protocol is designed to determine the in vitro interaction between this compound and voriconazole using a checkerboard format.
a. Materials:
-
Aspergillus isolates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound and voriconazole analytical grade powder
-
96-well microtiter plates
-
Spectrophotometer or colorimetric indicator (e.g., XTT)
b. Methods:
-
Inoculum Preparation: Prepare a conidial suspension of the Aspergillus isolate in sterile saline with 0.05% Tween 80. Adjust the suspension to a concentration of 1 x 10^6 to 5 x 10^6 CFU/mL.
-
Drug Dilution: Prepare serial twofold dilutions of this compound and voriconazole in RPMI-1640 medium in a 96-well plate. The final concentrations should span the expected minimum inhibitory concentrations (MICs) of each drug.
-
Checkerboard Setup: In a separate 96-well plate, combine 50 µL of each this compound dilution with 50 µL of each voriconazole dilution in a checkerboard fashion.
-
Inoculation: Add 100 µL of the prepared Aspergillus inoculum to each well of the drug-containing plate.
-
Incubation: Incubate the plates at 35-37°C for 48-72 hours.
-
Endpoint Determination: Determine the MIC for each drug alone and in combination. The MIC is defined as the lowest concentration of the drug that causes a significant reduction in growth (e.g., 100% inhibition for voriconazole, Minimum Effective Concentration for this compound).
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
In Vivo Efficacy Testing: Murine Model of Invasive Aspergillosis
This protocol outlines a general framework for assessing the in vivo efficacy of this compound and voriconazole combination therapy.
a. Materials:
-
Immunocompromised mice (e.g., neutropenic)
-
Aspergillus fumigatus isolate
-
This compound and voriconazole for injection
-
Appropriate vehicle for drug administration
b. Methods:
-
Immunosuppression: Induce neutropenia in mice using cyclophosphamide and/or cortisone acetate.
-
Infection: Inoculate mice intranasally or intravenously with a lethal or sublethal dose of A. fumigatus conidia.
-
Treatment: Begin treatment with this compound, voriconazole, the combination, or a vehicle control at a specified time post-infection. Administer drugs for a defined period (e.g., 7-14 days).
-
Monitoring: Monitor mice daily for survival, body weight, and clinical signs of illness.
-
Outcome Assessment:
-
Survival: Record and analyze survival data using Kaplan-Meier curves and log-rank tests.
-
Fungal Burden: At the end of the study, harvest organs (lungs, brain, kidneys), homogenize, and plate serial dilutions to determine CFU/gram of tissue.
-
Histopathology: Fix organ tissues in formalin, embed in paraffin, section, and stain with Gomori methenamine silver (GMS) and hematoxylin and eosin (H&E) to assess fungal morphology and tissue damage.
-
References
- 1. Prophylaxis and treatment of invasive aspergillosis with voriconazole, posaconazole and caspofungin - review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steady-State Pharmacokinetics of this compound and Voriconazole after Separate and Concomitant Dosing in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Voriconazole Combined with this compound against Candida, Aspergillus, and Scedosporium spp. and Fusarium solani - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro combination of voriconazole with this compound against azole-resistant clinical isolates of Aspergillus fumigatus from different geographical regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound in combination with voriconazole in Aspergillus species: a pharmacodynamic approach for detection of combined antifungal activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming the Paradoxical Growth Effect of Micafungin in Candida Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the paradoxical growth effect (PGE) of micafungin in Candida cultures. The PGE, also known as the Eagle effect, is an in vitro phenomenon where a fungal isolate is susceptible to low concentrations of an antifungal agent but exhibits renewed growth at higher concentrations.[1][2][3]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound and Candida.
Problem 1: Unexpected Candida growth at high this compound concentrations.
Question: My Candida culture shows susceptibility to this compound at the minimal inhibitory concentration (MIC), but I observe growth in wells with significantly higher concentrations. Is this contamination or resistance?
Answer: This is likely the paradoxical growth effect. It is a known in vitro phenomenon with echinocandins, including this compound.[1][4] It is not typically considered true resistance but rather a complex cellular stress response. To confirm, you can perform the following:
-
Verify with a time-kill assay: A time-kill assay can help differentiate between fungicidal, fungistatic, and paradoxical effects. In the case of PGE, you would expect to see initial killing followed by regrowth at high this compound concentrations.
-
Check for purity: Streak the culture from the high-concentration well onto a fresh agar plate to ensure it is not a contaminant.
-
Repeat the MIC assay: Carefully repeat the broth microdilution assay, ensuring accurate drug concentrations and inoculum size.
Problem 2: Inconsistent observation of the paradoxical effect.
Question: I am trying to study the paradoxical effect of this compound, but my results are not reproducible. What factors could be influencing this?
Answer: The manifestation of the paradoxical effect is highly dependent on experimental conditions. Several factors can influence its occurrence and intensity:
-
Candida Species and Strain: The frequency of the paradoxical effect varies significantly between different Candida species and even between strains of the same species.[1][5]
-
This compound Concentration Range: The paradoxical effect typically occurs within a specific range of high this compound concentrations (e.g., 4 to 32 µg/mL), with growth inhibition often returning at even higher concentrations.[2][5]
-
Growth Medium: The composition of the culture medium can impact the paradoxical effect. For example, RPMI 1640 is a commonly used medium for susceptibility testing.
-
Inoculum Size: The initial concentration of Candida cells can affect the observation of the paradoxical effect.
-
Incubation Time: The paradoxical effect may become more apparent after longer incubation periods (e.g., 48 hours).[6]
Problem 3: Difficulty in quantifying the paradoxical growth.
Question: How can I quantitatively measure the paradoxical growth in my experiments?
Answer: To quantify the paradoxical effect, you can use the following methods:
-
Spectrophotometric Reading: In a broth microdilution assay, an increase in optical density (OD) at concentrations above the MIC is a common way to quantify growth. A paradoxical effect can be defined as an OD reading in a high-concentration well that is significantly higher than the OD in the MIC well.
-
Colony Forming Unit (CFU) Counting: For a more direct measure of viable cells, you can perform CFU counts from the wells of your microdilution plate or from a time-kill assay. An increase in CFU/mL at supra-MIC concentrations is indicative of paradoxical growth.
-
Flow Cytometry: This technique can be used to assess cell viability and proliferation in different this compound concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism behind the paradoxical growth effect of this compound?
A1: The paradoxical effect is believed to be a result of a cellular stress response. At inhibitory concentrations, this compound blocks β-1,3-glucan synthesis, a key component of the fungal cell wall. This triggers a compensatory mechanism, primarily the upregulation of chitin synthesis, which helps to maintain cell wall integrity and allows for renewed growth at high drug concentrations.[1] This response is regulated by complex signaling pathways, including the cell wall integrity (CWI), high osmolarity glycerol (HOG), and calcineurin pathways.[7]
Q2: How does this compound compare to other echinocandins in inducing the paradoxical effect?
A2: Caspofungin is the echinocandin most frequently associated with the paradoxical effect in Candida species.[1][5] this compound and anidulafungin generally show a lower frequency of inducing this effect.[1][6] However, the occurrence is highly species-dependent. For example, some studies have shown a higher frequency of the paradoxical effect with this compound in C. tropicalis and C. krusei.[1]
Q3: Does the paradoxical effect have clinical relevance?
A3: The clinical significance of the in vitro paradoxical effect is still a subject of debate. Some studies suggest that the presence of serum can abolish or reduce the paradoxical effect, indicating it may be less relevant in vivo. However, the underlying stress response mechanisms that lead to the paradoxical effect in vitro might still play a role in the host environment.
Q4: Can I avoid the paradoxical effect in my experiments?
A4: While it may not be possible to completely eliminate the paradoxical effect if the Candida strain is prone to it, you can try to minimize its impact or avoid the concentration ranges that induce it. Using a different echinocandin, such as anidulafungin, which shows a lower propensity for this effect, could be an option.[5] Additionally, being aware of the specific this compound concentration range that induces the effect in your experimental setup is crucial for data interpretation.
Data Presentation
Table 1: Frequency of the Paradoxical Effect of Echinocandins in Various Candida Species.
| Candida Species | Caspofungin (%) | This compound (%) | Anidulafungin (%) | Reference(s) |
| C. albicans | 14 - 60 | 0 | 40 | [1][5] |
| C. tropicalis | 40 | 70 | 20 | [1] |
| C. parapsilosis | 90 | 0 | 0 | [1] |
| C. krusei | 10 | 60 | 0 | [1] |
| C. glabrata | 0 | 0 | 0 | [1] |
| C. dubliniensis | 90 | 63 | 0 | [5] |
Note: Frequencies can vary between studies due to differences in methodology and the specific isolates tested.
Experimental Protocols
1. Broth Microdilution Assay for Detecting the Paradoxical Effect (adapted from CLSI and EUCAST guidelines)
This protocol is used to determine the MIC of this compound and to observe the paradoxical growth effect.
-
Materials:
-
96-well microtiter plates
-
Candida isolate
-
RPMI 1640 medium buffered with MOPS
-
This compound stock solution
-
Spectrophotometer or plate reader
-
-
Procedure:
-
Prepare a twofold serial dilution of this compound in RPMI 1640 medium in the wells of a 96-well plate. The concentration range should be broad enough to cover both the expected MIC and the higher concentrations where the paradoxical effect might occur (e.g., 0.015 to 64 µg/mL).[5]
-
Prepare a standardized inoculum of the Candida isolate in RPMI 1640 to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 24 to 48 hours.
-
Read the results visually or using a spectrophotometer at 530 nm. The MIC is the lowest concentration that causes a significant inhibition of growth compared to the control.
-
The paradoxical effect is observed as renewed growth (increased turbidity) at concentrations above the MIC.[8]
-
2. Time-Kill Assay
This assay provides a dynamic view of the antifungal effect over time.
-
Materials:
-
Culture tubes or flasks
-
Candida isolate
-
RPMI 1640 medium
-
This compound stock solution
-
Sabouraud Dextrose Agar (SDA) plates
-
-
Procedure:
-
Prepare a starting inoculum of Candida in RPMI 1640 to a final concentration of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL.[9]
-
Add this compound at various concentrations (e.g., 1x, 4x, 16x, and 64x MIC) to different culture tubes containing the inoculum. Include a drug-free growth control.
-
Incubate the tubes at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each tube.
-
Perform serial dilutions of the aliquots and plate them on SDA plates.
-
Incubate the plates at 35°C for 24 to 48 hours and count the number of colonies to determine the CFU/mL.
-
Plot the log10 CFU/mL against time for each this compound concentration. A paradoxical effect is indicated by an initial decrease in CFU/mL followed by an increase at later time points in the high-concentration cultures.
-
3. Quantification of Chitin Content by Flow Cytometry
This method allows for the measurement of changes in cell wall chitin content in response to this compound.
-
Materials:
-
Candida cells treated with different concentrations of this compound
-
Phosphate-buffered saline (PBS)
-
Calcofluor White (CFW) staining solution (e.g., 25 µg/mL)[10]
-
Flow cytometer
-
-
Procedure:
-
Grow Candida cells in the presence of various this compound concentrations (including a no-drug control).
-
Harvest the cells by centrifugation and wash them with PBS.
-
Resuspend the cells in PBS and stain with CFW solution for 10-15 minutes in the dark. CFW binds specifically to chitin.
-
Wash the cells again with PBS to remove excess stain.
-
Analyze the stained cells using a flow cytometer with an appropriate laser and filter for CFW fluorescence (e.g., excitation at ~365 nm and emission at ~435 nm).
-
Quantify the mean fluorescence intensity of the cell population, which is proportional to the chitin content. An increase in fluorescence in this compound-treated cells compared to the control indicates an upregulation of chitin synthesis.[11][12]
-
Mandatory Visualizations
Caption: Experimental workflow for investigating the paradoxical growth effect.
Caption: Cell Wall Integrity (CWI) signaling pathway in Candida.
Caption: High Osmolarity Glycerol (HOG) signaling pathway in Candida.
References
- 1. Paradoxical Effect of Echinocandins across Candida Species In Vitro: Evidence for Echinocandin-Specific and Candida Species-Related Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Paradoxical Effect of Caspofungin: Reduced Activity against Candida albicans at High Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Insights into the Paradoxical Effect of Echinocandins [mdpi.com]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. Hsp90 Governs Echinocandin Resistance in the Pathogenic Yeast Candida albicans via Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frequency of the Paradoxical Effect Measured Using the EUCAST Procedure with this compound, Anidulafungin, and Caspofungin against Candida Species Isolates Causing Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Activity of this compound (FK-463) against Candida spp.: Microdilution, Time-Kill, and Postantifungal-Effect Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. annexpublishers.co [annexpublishers.co]
- 11. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 12. Determination of chitin content in fungal cell wall: an alternative flow cytometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Micafungin Dosage Optimization for C. glabrata
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing micafungin dosage for Candida glabrata isolates, particularly those with resistance-conferring mutations in the FKS2 gene.
Frequently Asked Questions (FAQs)
???+ question "What is the primary mechanism of this compound resistance in C. glabrata?"
???+ question "How do Fks2 mutations affect this compound MIC values for C. glabrata?"
???+ question "What are the current clinical breakpoints for this compound against C. glabrata?"
???+ question "What pharmacokinetic/pharmacodynamic (PK/PD) index is most predictive of this compound efficacy?"
???+ question "Can higher doses of this compound overcome resistance caused by Fks2 mutations?"
Troubleshooting Guides
Issue 1: High variability in this compound MIC results from broth microdilution assays.
| Potential Cause | Troubleshooting Step |
| Inoculum Preparation | Ensure the starting inoculum is prepared from fresh (24-hour) cultures on potato dextrose agar. Standardize the inoculum density spectrophotometrically at 530 nm to a transmittance of 75-77%, which corresponds to 1-5 x 10⁶ CFU/mL, before making the final dilution. |
| Media and Reagents | Use only CLSI- or EUCAST-standardized RPMI-1640 medium. Ensure the L-glutamine and buffer (MOPS) are correctly prepared and that the pH is between 7.0 ± 0.1 at 25°C. |
| Plate Reading | Read plates at exactly 24 hours. Reading too early or too late can shift MICs. The endpoint for echinocandins is a prominent reduction in growth (typically ≥50%) compared to the growth control well. Use a standardized reading method, such as a microplate reader or a well-lit inverted mirror. |
| Drug Adherence | Caspofungin, another echinocandin, is known to have issues with adherence to polystyrene microtiter plates, which can affect MIC results.[1] While less documented for this compound, ensure proper mixing and consider this as a potential confounding factor. |
Issue 2: Failure to amplify the FKS2 "hot spot" region using PCR.
| Potential Cause | Troubleshooting Step |
| Poor DNA Quality | Use a validated fungal DNA extraction kit to ensure high-purity genomic DNA. Quantify the DNA and check its purity (A260/A280 ratio) before use. |
| Primer Design | Use primers specifically designed and validated for the C. glabrata FKS2 hot spot 1 region.[2][3] Verify primer sequences and check for potential secondary structures or primer-dimer formation. |
| PCR Conditions | Optimize the annealing temperature using a gradient PCR. Ensure the correct concentration of MgCl₂, dNTPs, and a high-fidelity DNA polymerase suitable for GC-rich templates. Increase the extension time if a long fragment is being amplified. |
Issue 3: Discrepancy between in vitro susceptibility and in vivo efficacy.
| Potential Cause | Troubleshooting Step |
| PK/PD Mismatch | The standard human dose may not achieve the required fAUC/MIC target in the animal model to inhibit a mutant strain.[4] Calculate the PK/PD target based on murine pharmacokinetic data and the isolate's MIC. Adjust the this compound dose in the animal model accordingly. |
| Host Immune Status | The efficacy of echinocandins can be influenced by the host's immune status. Ensure the murine model (e.g., immunocompetent vs. neutropenic) is appropriate for the research question.[5] |
| Serum Protein Binding | This compound is highly protein-bound (>99%).[6] The presence of serum in vivo can impact drug availability. Some studies have shown that performing MIC tests in the presence of 50% serum can increase the MICs for fks mutants, which may better reflect the in vivo situation.[7][3] |
| Biofilm Formation | If the infection model involves biofilms (e.g., on a catheter), the MIC from planktonic cells may not be predictive. Biofilms are notoriously less susceptible to antifungals. |
Data Summaries
Table 2: this compound MIC Ranges for C. glabrata Based on FKS Genotype
| Genotype | This compound MIC Range (mg/L) | Reference |
| Wild-Type (No FKS mutations) | 0.01 - 0.06 | [4][8] |
| FKS Mutant | 0.13 - 8 | [4][8] |
Table 3: Common Resistance-Conferring Mutations in C. glabrata Fks2
| Fks2 Mutation | Description | Typical MIC Impact | Reference |
| S663P | Substitution (Serine to Proline) in Hot Spot 1 | High-level resistance | [9][10] |
| F659del | Deletion of Phenylalanine in Hot Spot 1 | High-level resistance | [9][10] |
| F659V/S/L | Substitution (Phenylalanine to Valine/Serine/Leucine) | Moderate to high-level resistance | [10] |
| E655K/A | Substitution (Glutamic acid to Lysine/Alanine) upstream of Hot Spot 1 | Slight to moderate reduction in susceptibility | [9][11] |
Visualizations and Workflows
Mechanism of this compound Action and Resistance
The following diagram illustrates how this compound targets the β-(1,3)-D-glucan synthase and how a mutation in the Fks2 subunit confers resistance.
Caption: this compound inhibits wild-type glucan synthase, but Fks2 mutations reduce binding, allowing continued cell wall synthesis.
Experimental Workflow for Resistance Characterization
This workflow outlines the key steps from receiving a clinical isolate to making a dosage decision.
Caption: Workflow for characterizing this compound resistance in C. glabrata from MIC testing to dosage consideration.
Detailed Experimental Protocols
Protocol 1: this compound Broth Microdilution Susceptibility Testing
This protocol is adapted from the CLSI M27 document for yeast susceptibility testing.
-
Isolate Preparation:
-
Subculture the C. glabrata isolate on a potato dextrose agar (PDA) plate and incubate at 35°C for 24 hours.
-
Prepare a cell suspension in 5 mL of sterile 0.85% saline from 3-5 colonies.
-
Adjust the suspension to match a 0.5 McFarland turbidity standard (or use a spectrophotometer to achieve 75-77% transmittance at 530 nm). This corresponds to a stock suspension of 1-5 x 10⁶ CFU/mL.
-
Dilute this stock suspension 1:1000 in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to obtain the final inoculum of 1-5 x 10³ CFU/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial twofold dilutions in RPMI-1640 medium in a 96-well microtiter plate to achieve final concentrations typically ranging from 0.008 to 8 mg/L.
-
Include a drug-free well for a positive growth control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions.
-
Seal the plate or cover with a lid and incubate at 35°C for 24 hours.
-
-
Endpoint Reading:
-
The MIC is the lowest concentration of this compound that causes a prominent (≥50%) reduction in turbidity compared to the growth control well.
-
Protocol 2: FKS2 Hot Spot 1 Sequencing
-
Genomic DNA Extraction:
-
Grow the isolate overnight in 5 mL of YPD broth at 37°C with shaking.
-
Harvest cells by centrifugation.
-
Extract genomic DNA using a commercial yeast DNA extraction kit (e.g., Zymo Research, QIAGEN) following the manufacturer's instructions, including a mechanical lysis step (e.g., bead beating) for efficient cell wall disruption.[3]
-
-
PCR Amplification:
-
Amplify the FKS2 hot spot 1 region using validated primers.[2] For example:
-
Forward Primer (FKS2-HS1-F): 5'-GATTGTTGATTTATTGGCTGG-3'
-
Reverse Primer (FKS2-HS1-R): 5'-ACAGTAACGGTAAATCGGTAG-3'
-
-
Set up a 50 µL PCR reaction containing: 100-200 ng of genomic DNA, 0.5 µM of each primer, 200 µM of each dNTP, 1X high-fidelity PCR buffer, and 1.25 U of a high-fidelity DNA polymerase.
-
Use the following thermocycling conditions: 95°C for 3 min; 40 cycles of (95°C for 30s, 60°C for 30s, 72°C for 1 min); final extension at 72°C for 5 min.[10]
-
-
Sequencing and Analysis:
-
Verify the PCR product size on an agarose gel.
-
Purify the PCR product using a commercial cleanup kit.
-
Send the purified product for bidirectional Sanger sequencing using the same amplification primers.
-
Align the resulting sequences with a wild-type C. glabrata FKS2 reference sequence (e.g., GenBank accession XM_448401) to identify mutations.[3]
-
Protocol 3: Murine Model of Disseminated Candidiasis
All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Inoculum Preparation:
-
Prepare a C. glabrata cell suspension as described in Protocol 1, step 1.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS) and resuspend in PBS to a final concentration of 2 x 10⁷ CFU/mL.
-
-
Infection:
-
Use 6- to 8-week-old female BALB/c or ICR mice.
-
Inject 100 µL of the inoculum (2 x 10⁶ CFU) into each mouse via the lateral tail vein.[11]
-
-
Treatment:
-
Initiate treatment 24 hours post-infection.
-
Administer this compound (or vehicle control) intraperitoneally or intravenously once daily for a specified duration (e.g., 7 days). Doses should be selected to simulate human PK/PD targets.
-
-
Efficacy Endpoint:
-
The primary endpoint is fungal burden in the kidneys, which are the main target organ.
-
At the end of the treatment period, euthanize the mice, aseptically remove the kidneys, and homogenize them in sterile saline.
-
Perform serial dilutions of the homogenate, plate on PDA, and incubate for 24-48 hours to determine the CFU/gram of tissue.
-
Efficacy is measured as a significant reduction in kidney fungal burden compared to the control group.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Set of Classical PCRs for Detection of Mutations in Candida glabrata FKS Genes Linked with Echinocandin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Candida glabrata FKS1 and FKS2 Mutations on Echinocandin Sensitivity and Kinetics of 1,3-β-d-Glucan Synthase: Implication for the Existing Susceptibility Breakpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [iro.uiowa.edu]
- 5. Differential In Vivo Activities of Anidulafungin, Caspofungin, and this compound against Candida glabrata Isolates with and without FKS Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Mutant Prevention Concentration and Mutant Selection Window of this compound and Anidulafungin in Clinical Candida glabrata Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Detection of FKS-Associated Echinocandin Resistance in Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Micafungin stability and solubility issues in laboratory buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and solubility of micafungin in common laboratory settings. Below are troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
For laboratory use, this compound sodium salt is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and dimethylformamide at concentrations of approximately 10 mg/mL.[1] The crystalline solid should be dissolved in the solvent of choice, which can be purged with an inert gas.[1] For aqueous, organic solvent-free solutions, the crystalline solid can be dissolved directly in aqueous buffers.[1] The sodium salt form is also highly soluble in water, with reported solubility of 100 mg/mL.[2]
Q2: What is the solubility of this compound in common aqueous buffers like PBS?
The solubility of this compound sodium salt in Phosphate-Buffered Saline (PBS) at a pH of 7.2 is approximately 1 mg/mL.[1] It is crucial to note that exceeding this concentration in PBS may lead to precipitation.
Q3: How should I store this compound powder and its solutions?
-
Solid Form : The crystalline solid should be stored at -20°C and is stable for at least four years under these conditions.[1]
-
Reconstituted/Diluted Solutions : Aqueous solutions are not recommended for storage for more than one day.[1] However, studies have shown that this compound diluted in 0.9% NaCl and stored in polypropylene syringes is chemically stable for at least 15 days at 25°C when protected from the dark. Diluted infusion solutions are reported to be stable for up to 96 hours at 25°C when protected from light.[3] The manufacturer notes that reconstituted vials are stable for up to 24 hours at room temperature.
Q4: My this compound precipitated after I diluted my stock solution into my experimental buffer. What could be the cause?
Precipitation upon dilution can be caused by several factors:
-
Exceeding Solubility Limit : The final concentration in the aqueous buffer may have exceeded its solubility limit (e.g., ~1 mg/mL in PBS).[1]
-
pH Shift : this compound's stability is pH-dependent. A significant shift in pH upon dilution could reduce its solubility. It is known to degrade in alkaline conditions.[4][5]
-
Temperature Changes : Extreme shifts in temperature can cause components, including salts and the drug itself, to precipitate out of solution.
-
Buffer Composition : Interactions with other components in your specific buffer or cell culture medium could lead to the formation of insoluble complexes.
Q5: What conditions are known to cause this compound to degrade?
This compound degradation is accelerated by exposure to:
-
Alkaline Conditions : Forced degradation studies show significant chemical degradation in alkaline solutions (e.g., 0.1 M NaOH).[4][5]
-
High Temperature : Exposure to elevated temperatures (e.g., 70°C) leads to the formation of degradation products.[4]
-
Light : The manufacturer recommends protecting diluted this compound solutions from light.[6][7]
Troubleshooting Guide: Precipitation and Degradation Issues
If you observe precipitation, cloudiness, or loss of activity in your this compound solution, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for this compound stability issues.
Quantitative Data Summary
Table 1: Solubility of this compound Sodium Salt
| Solvent | Approximate Solubility | Reference | Notes |
|---|---|---|---|
| DMSO | 10 mg/mL | [1] | Recommended for preparing stock solutions. |
| Dimethylformamide | 10 mg/mL | [1] | Alternative organic solvent for stock solutions. |
| Water | 100 mg/mL | [2] | The sodium salt is highly soluble in water. |
| PBS (pH 7.2) | 1 mg/mL |[1] | Lower solubility in buffered saline. |
Table 2: Stability of Prepared this compound Solutions
| Diluent | Concentration | Storage Conditions | Container | Stability Duration | Reference |
|---|---|---|---|---|---|
| 0.9% NaCl | 0.5 and 1 mg/mL | 25°C, 60% RH, in the dark | Polypropylene Syringe | At least 15 days | [4] |
| 0.9% NaCl or 5% Dextrose | Not specified | Room Temperature (25°C) | Original Vial | Up to 24 hours | [6] |
| 0.9% NaCl or 5% Dextrose | Not specified | 25°C, Protected from light | Infusion Bag | Up to 96 hours |[3] |
Chemical Degradation Pathway
Echinocandins like this compound can undergo chemical degradation at physiological pH. A proposed first step in this pathway involves the cleavage of the hemiaminal group in the cyclic peptide core, leading to a ring-opening event. This forms a linear peptide with a reactive aldehyde, which can then undergo further degradation.
Caption: Proposed degradation pathway for echinocandin antifungals.
Experimental Protocols
Protocol 1: General Procedure for Solubility Assessment
This protocol provides a basic workflow to determine the solubility of this compound in a specific laboratory buffer.
-
Preparation of Saturated Solution : Add an excess amount of this compound sodium salt powder to a known volume of the desired buffer (e.g., PBS, Tris-HCl) in a sealed vial.
-
Equilibration : Agitate the mixture at a constant, controlled temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation of Solid and Liquid Phases : Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.
-
Sample Collection : Carefully collect a sample from the supernatant, ensuring no solid particles are transferred. It may be necessary to filter the supernatant through a 0.22 µm filter.
-
Concentration Measurement : Quantify the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation : The measured concentration represents the solubility of this compound in that buffer under the tested conditions.
Protocol 2: Stability-Indicating HPLC Method
This protocol is based on published methods for determining the stability of this compound and quantifying its related substances and degradation products.[8][9]
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : Agilent Zorbax SB-C18 (250 x 4.6 mm, 5 µm) or equivalent C18 column.[8]
-
Mobile Phase : An isocratic mobile phase consisting of a buffer and an organic solvent. For example, a mixture of a buffer (e.g., 0.01 M sodium dihydrogen phosphate and 0.05 M sodium perchlorate, adjusted to pH 2.9 with phosphoric acid) and acetonitrile.[8]
-
Flow Rate : Typically 1.0 mL/min.
-
Column Temperature : 45°C.[8]
-
Detection : UV detection at a wavelength of 270 nm.[1]
-
Procedure :
-
Prepare this compound solutions in the desired buffer at the target concentration.
-
Store the solutions under the conditions being tested (e.g., different temperatures, light exposure).
-
At specified time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot of the solution.
-
Inject the sample into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Calculate the percentage of remaining this compound at each time point relative to the initial concentration (time 0). The solution is generally considered stable if >90% of the initial concentration remains.
-
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ec.europa.eu [ec.europa.eu]
- 4. Stability of this compound sodium solutions at different concentrations in glass bottles and syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physical Compatibility of this compound With Sodium Bicarbonate Hydration Fluids Commonly Used With High-Dose Methotrexate Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ashp.org [publications.ashp.org]
- 7. globalrph.com [globalrph.com]
- 8. Development and Validation of a Stability-Indicating High Performance Liquid Chromatographic (HPLC) Method for the Determination of Related Substances of this compound Sodium in Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Impact of Serum Protein Binding on Micafungin's In Vitro Antifungal Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of serum protein binding on the in vitro antifungal activity of micafungin.
Frequently Asked Questions (FAQs)
Q1: How extensively does this compound bind to serum proteins?
This compound is highly bound to plasma proteins, with a binding rate exceeding 99%.[1][2][3][4][5][6] The primary binding proteins are albumin and, to a lesser extent, α1-acid glycoprotein.[2][5][7][8] This binding is generally independent of plasma concentrations within the therapeutic range.[2][7]
Q2: What is the general effect of serum on the in vitro antifungal activity of this compound?
The addition of human serum to in vitro susceptibility testing media significantly reduces the antifungal efficacy of this compound.[9][10][11][12][13] This is observed as a sharp increase in the Minimum Inhibitory Concentrations (MICs) against various fungal species, including Candida and Aspergillus.[9][10][11][12][13]
Q3: By how much do the MIC values of this compound increase in the presence of serum?
The magnitude of the MIC increase varies depending on the fungal species and the concentration of serum used. For Candida albicans, the addition of 50% human serum can increase the MIC by 4 to 8 log2 dilutions.[14] For other Candida species like C. krusei and C. tropicalis, the increase can be 1 to 4 log2 dilutions.[14] One study reported an average 64-fold increase in MICs for this compound against diverse Candida spp. in the presence of 50% human serum.[9]
Q4: What is the proposed mechanism behind the reduced in vitro activity of this compound in the presence of serum?
The reduced antifungal activity is thought to be a direct consequence of extensive protein binding.[9] It is hypothesized that serum proteins bind to this compound, reducing the concentration of free, biologically active drug available to inhibit its target, the fungal β-1,3-glucan synthase enzyme.[9] This direct interaction has been supported by findings that serum decreases the sensitivity of glucan synthase to echinocandin drugs.[9]
Q5: Does the presence of serum affect the fungicidal or fungistatic nature of this compound?
While this compound can exhibit fungicidal activity against some Candida species, the presence of serum, which increases the MIC, can consequently impact its apparent killing activity at a given concentration.[1][14] Time-kill curve studies in the presence of serum are necessary to fully characterize this effect for specific isolates.
Data Presentation: Impact of Human Serum on this compound MICs
Table 1: Fold-Increase in this compound MICs in the Presence of 50% Human Serum for Various Fungal Species
| Fungal Species | Average Fold-Increase in MIC | Range of Fold-Increase in MIC |
| Candida spp. (diverse) | 64-fold | 32- to 128-fold |
| Candida tropicalis | Up to 128-fold | Not specified |
| Candida krusei | Not specified | Not specified |
Source: Data compiled from a study by Paderu et al.[9]
Table 2: Log2 Dilution Increase in this compound MICs and MFCs with Serum/Plasma Addition
| Fungal Species | Component Added | Increase in MIC80 (log2 dilutions) | Increase in MFC (log2 dilutions) |
| Candida albicans | Serum or Plasma | 4 to 8 | 2 to 8 |
| Candida krusei | Serum or Plasma | 1 to 4 | 1 to 4 |
| Candida tropicalis | Serum or Plasma | 1 to 4 | 1 to 4 |
Source: Data from a study by Chin et al.[14] MFC: Minimum Fungicidal Concentration
Experimental Protocols
Detailed Methodology for In Vitro Susceptibility Testing of this compound in the Presence of Human Serum
This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI) documents M27-A2 and M38-A, with modifications for the inclusion of serum.[9]
1. Materials:
- This compound powder
- RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
- Pooled human serum (commercially available or prepared in-house).
- Fungal isolates for testing.
- Sterile, 96-well microtiter plates.
- Spectrophotometer or plate reader.
- Incubator (35°C).
2. Preparation of Reagents:
- This compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., DMSO).
- Working Solutions: Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to create a range of concentrations for the assay.
- Fungal Inoculum: Culture the fungal isolates on appropriate agar plates. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration in the microtiter plate wells (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).
- Serum-Containing Medium: Prepare RPMI 1640 medium containing the desired concentration of human serum (e.g., 50%). To do this, mix equal volumes of double-strength RPMI 1640 and human serum.
3. Assay Procedure:
- In the wells of a 96-well microtiter plate, add 100 µL of the serially diluted this compound working solutions prepared in the serum-containing medium.
- To each well, add 100 µL of the prepared fungal inoculum. This will result in a final serum concentration of 50% and the desired final drug and inoculum concentrations.
- Include control wells:
- Growth control (no drug, with serum).
- Sterility control (no inoculum, with serum).
- Incubate the plates at 35°C for 24 to 48 hours.
4. Determination of MIC:
- The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., 50% or 80% reduction) compared to the growth control.[14] This can be determined visually or by using a spectrophotometer to measure optical density.
Mandatory Visualizations
Caption: Experimental workflow for determining this compound MICs in the presence of serum.
Caption: Impact of serum protein binding on this compound's mechanism of action.
Troubleshooting Guide
Q: My MIC results are highly variable between experiments. What could be the cause?
A: Variability in MICs when testing with serum can arise from several factors:
-
Serum Source and Lot-to-Lot Variation: Different lots of commercial human serum can have varying protein compositions, which may affect this compound binding. If possible, use a single, large lot of serum for a series of related experiments.
-
Inoculum Preparation: Ensure your fungal inoculum is consistent in density for each experiment. Inaccurate inoculum size can significantly impact MIC results.
-
Incubation Time: Adhere strictly to the same incubation time for all experiments. Reading MICs at different time points (e.g., 24 vs. 48 hours) can lead to different results.
-
Endpoint Reading: Visual determination of MIC endpoints can be subjective. Using a spectrophotometer to measure growth inhibition can provide more objective and reproducible results.
Q: I observe fungal growth in my sterility control wells. What should I do?
A: Growth in the sterility control wells indicates contamination of your reagents or improper aseptic technique.
-
Check Reagents: Your RPMI medium, serum, or drug solutions may be contaminated. Filter-sterilize your media and serum if you suspect contamination.
-
Review Technique: Ensure you are using proper aseptic techniques during all steps of the assay, including reagent preparation, serial dilutions, and plate inoculation.
-
Discard and Repeat: If contamination is observed, the results from that plate are invalid. Discard the plate and repeat the experiment with fresh, sterile reagents.
Q: The MICs in the presence of serum are much higher than expected, even for susceptible strains. Is this normal?
A: Yes, a significant increase in this compound MICs in the presence of 50% human serum is expected and has been widely reported.[9][10][11][12][14] This is due to the high degree of protein binding, which reduces the amount of free drug available to act on the fungal cells. The magnitude of this shift can be substantial (e.g., 64-fold or higher).[9] If the increase seems excessive, verify your drug concentrations and serial dilutions to rule out experimental error.
Q: Can I use heat-inactivated serum for these experiments?
A: Studies have shown that both active and heat-inactivated serum or plasma increase the MICs and MFCs of this compound.[14] This suggests that the primary interaction is the binding of this compound to proteins like albumin, which are not denatured by standard heat inactivation protocols. Therefore, heat-inactivated serum can be used, and the effect on this compound activity is expected to be similar to that of active serum.
References
- 1. This compound in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Review of the pharmacology and clinical studies of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An in-vitro comparative study of the binding of caspofungin and this compound to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serum Differentially Alters the Antifungal Properties of Echinocandin Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Serum on In Vitro Susceptibility Testing of Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of serum on in vitro susceptibility testing of echinocandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Activity of this compound (FK-463) against Candida spp.: Microdilution, Time-Kill, and Postantifungal-Effect Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Micafungin Susceptibility Testing for Filamentous Fungi
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with determining the Minimum Inhibitory Concentration (MIC) of micafungin for filamentous fungi, particularly Aspergillus species.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound MIC results for Aspergillus difficult to read and interpret?
Reading this compound MIC endpoints for Aspergillus can be challenging due to two common phenomena: trailing growth and the paradoxical effect. Trailing growth refers to the persistence of reduced, but still present, fungal growth at drug concentrations above the MIC, which can make it difficult to determine a clear endpoint. The paradoxical effect, also known as the Eagle effect, is characterized by more abundant fungal growth at higher this compound concentrations than at lower concentrations.
Q2: What is the paradoxical effect and why does it occur with this compound?
The paradoxical effect (PE) or Eagle effect is the observation of continued fungal growth at high concentrations of an antifungal agent, while growth is inhibited at lower concentrations. For this compound, this is thought to be related to the activation of cell wall integrity signaling pathways. High concentrations of echinocandins can induce the synthesis of chitin, an alternative cell wall component, which can partially compensate for the loss of β-glucan synthesis, leading to continued growth.
Q3: What are the standard methodologies for this compound MIC testing against filamentous fungi?
The Clinical and Laboratory Standards Institute (CLSI) M38 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.DEF 9.3.2 are the two primary reference methods for antifungal susceptibility testing of filamentous fungi. These methods provide standardized guidelines for inoculum preparation, media, incubation conditions, and endpoint determination to improve inter-laboratory reproducibility.
Q4: How should I interpret the MIC endpoint in the presence of trailing growth?
For this compound, the recommended endpoint is the Minimum Effective Concentration (MEC). The MEC is defined as the lowest drug concentration at which a significant morphological change in the hyphae is observed microscopically. This typically manifests as short, stubby, and highly branched hyphae compared to the long, filamentous hyphae in the drug-free control well.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent MIC Results | Inoculum size variability | Standardize the inoculum preparation carefully using a spectrophotometer or hemocytometer to ensure the correct conidial concentration. |
| Media composition | Use the recommended RPMI-1640 medium. Variations in glucose or other components can affect results. | |
| Incubation time/temperature | Adhere strictly to the recommended incubation times (e.g., 48 hours for Aspergillus) and temperatures (35°C). | |
| Paradoxical Growth Observed | High drug concentrations | This is an inherent property of the drug-organism interaction. Report the MIC as the lowest concentration showing no growth or the MEC, and note the presence of the paradoxical effect at higher concentrations. |
| Fungal strain characteristics | Some strains may be more prone to the paradoxical effect. This is often linked to the activation of cell wall stress response pathways. | |
| Difficulty Determining Endpoint | Subjective visual reading | Use a microscope to observe hyphal morphology and determine the Minimum Effective Concentration (MEC) instead of relying on visual turbidity. |
| Trailing growth | Read endpoints at the recommended time (e.g., 48 hours) and avoid prolonged incubation which can exacerbate trailing. |
Experimental Protocols
A summarized reference protocol for this compound MIC determination based on CLSI M38 guidelines is provided below.
Summarized CLSI M38 Protocol for this compound MIC Testing of Aspergillus
-
Inoculum Preparation:
-
Grow the Aspergillus isolate on potato dextrose agar (PDA) for 7 days.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.
-
Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.
-
-
Microdilution Plate Preparation:
-
Perform serial twofold dilutions of this compound in a 96-well microtiter plate using RPMI-1640 medium.
-
The final drug concentrations typically range from 0.008 to 8 µg/mL.
-
Include a drug-free well as a growth control.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared fungal suspension.
-
Incubate the plates at 35°C for 48-72 hours.
-
-
Endpoint Determination (MEC):
-
Following incubation, examine the wells using an inverted microscope.
-
The MEC is the lowest this compound concentration that produces short, aberrant, and highly branched hyphae compared to the long, filamentous hyphae observed in the growth control well.
-
Visual Guides
Technical Support Center: Optimizing Micafungin Administration in Murine Infection Models
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing micafungin in murine infection models.
Frequently Asked Questions (FAQs)
Q1: What is the optimal route of administration for this compound in mice?
The most common and effective routes for this compound administration in murine models are intravenous (IV), intraperitoneal (IP), and subcutaneous (SC). The choice of route can depend on the experimental model and desired pharmacokinetic profile.
-
Intravenous (IV): This route provides immediate and complete bioavailability. It is often used in models of disseminated candidiasis.[1][2][3]
-
Intraperitoneal (IP): IP administration is a common and effective alternative to IV injection, demonstrating good efficacy in treating disseminated candidiasis.[4][5][6] Studies have shown that this compound administered via the IP route achieves linear pharmacokinetics.[5][6]
-
Subcutaneous (SC): SC administration has also been shown to be effective, particularly in models of systemic aspergillosis and intra-abdominal candidiasis.[7][8][9]
Q2: Can this compound be administered less frequently than once daily?
Yes, several studies have demonstrated the efficacy of extended-interval or once-weekly this compound dosing in murine models of disseminated candidiasis.[4][10] This is attributed to this compound's concentration-dependent activity and long half-life.[4][11] A single large dose has been shown to be as effective as daily therapy in reducing fungal burden.[4] For example, humanized doses of 300 to 1,000 mg administered every 6 days have shown efficacy in established infections.[10][12]
Q3: What is the paradoxical effect observed with some echinocandins, and is it a concern with this compound?
The paradoxical effect is an in vitro phenomenon where an increase in drug concentration above the MIC results in decreased antifungal activity. While this has been reported for some echinocandins like caspofungin, studies in murine models have generally not observed a paradoxical increase in fungal burden with high doses of this compound.[4][11][13] However, it's important to note that this can be isolate-dependent.[4]
Q4: How should I prepare this compound for administration to mice?
This compound sodium salt is a water-soluble powder.[14] It can be dissolved in sterile 0.9% sodium chloride or 5% glucose solution for administration.[15][16] For IP or SC injections, it is often prepared in saline. For IV injections, it can also be diluted in saline. It is recommended to prepare fresh solutions, although studies have shown stability in polypropylene syringes for up to 15 days at 25°C when protected from light.
Q5: What are the expected pharmacokinetic parameters of this compound in mice?
The serum elimination half-life of this compound in neutropenic infected mice ranges from approximately 6 to 16 hours.[4][5][6] Peak serum levels and the area under the curve (AUC) increase linearly with dose escalation.[5][6] The AUC/MIC ratio is the pharmacodynamic index that best correlates with this compound efficacy in murine models of candidiasis.[4][17]
Troubleshooting Guide
Issue 1: Higher than expected mortality in the treatment group.
-
Possible Cause: The this compound dose may be too low for the specific fungal isolate or the severity of the infection.
-
Solution: Verify the MIC of your Candida or Aspergillus strain. The required free drug AUC/MIC ratios for stasis and a 1-log reduction in fungal burden are approximately 10 and 20, respectively.[11] Consider increasing the dose or frequency of administration based on these targets.
-
-
Possible Cause: The infection may have progressed too far before treatment initiation.
-
Solution: In most experimental models, treatment is initiated within a few hours (e.g., 4 hours) post-infection.[4] Ensure your treatment protocol starts early enough to be effective.
-
-
Possible Cause: The chosen administration route may not be optimal for the infection model.
Issue 2: Inconsistent or poor reduction in fungal burden (CFU).
-
Possible Cause: Suboptimal drug preparation or storage.
-
Solution: this compound solutions should be prepared fresh. If stored, ensure they are kept at appropriate temperatures and protected from light to prevent degradation.[15]
-
-
Possible Cause: The fungal isolate may have reduced susceptibility to this compound.
-
Solution: Perform MIC testing on the specific isolate being used. Breakthrough infections in clinical settings have been associated with isolates having elevated MICs, particularly C. parapsilosis and C. glabrata with FKS mutations.[18]
-
-
Possible Cause: The dosing regimen is not maintaining a sufficient drug concentration at the site of infection.
-
Solution: Review the pharmacokinetic and pharmacodynamic data. For extended-interval dosing, ensure the initial dose is high enough to maintain an effective concentration throughout the dosing interval. Doses of at least 50 mg/kg have been shown to prevent regrowth over a 7-day period in a neutropenic mouse model.[4]
-
Issue 3: Evidence of drug precipitation upon injection.
-
Possible Cause: The drug concentration is too high for the chosen solvent or the solution was not properly prepared.
-
Solution: this compound sodium is soluble in aqueous solutions, but it's important to ensure complete dissolution.[19] Gently swirl the vial to dissolve the powder and avoid vigorous shaking which can cause foaming.[16] If a high concentration is needed, consider the solubility limits. The solubility in PBS (pH 7.2) is approximately 1 mg/ml.[19]
-
Data Presentation
Table 1: Efficacy of Different this compound Dosing Regimens in Murine Candidiasis Models
| Infection Model | Mouse Strain | Candida Species | Administration Route | Dose (mg/kg) | Dosing Schedule | Outcome | Reference |
| Disseminated Candidiasis | Neutropenic | C. glabrata | IP | 0-100 | Single dose | Maximal decline in kidney fungal burden of 5.8 log10 CFU/g. No regrowth with ≥50 mg/kg over 7 days. | [4] |
| Disseminated Candidiasis | Neutropenic | C. albicans, C. glabrata | IP | 4-24 (humanized) | Single dose (prophylaxis) | Humanized doses of 400 and 600 mg prevented organism recovery for up to 6 days. | [10] |
| Disseminated Candidiasis | Neutropenic | C. albicans, C. glabrata | IP | 4-24 (humanized) | Every 3, 6, or 12 days | Humanized 100 mg/day regimen and ≥300 mg every 6 days achieved net stasis. | [10] |
| Disseminated Candidiasis | Immunocompromised | C. tropicalis | IV | 1-10 | Daily for 7 days | Doses of 2-10 mg/kg reduced CFU below the level of detection. | [1] |
| Intra-abdominal Candidiasis | Peritoneal Fibrosis | C. albicans | SC | Not specified | Daily for 7 days | All this compound-treated mice survived until day 20. | [9] |
Table 2: Pharmacokinetic Parameters of this compound in Murine Models
| Mouse Model | Administration Route | Dose (mg/kg) | Serum Half-Life (hours) | Key Finding | Reference |
| Neutropenic, Disseminated C. glabrata | IP | 5-100 | 6.13 | Linear pharmacokinetics between 5 and 100 mg/kg. | [4] |
| Neutropenic, Disseminated Candida | IP | 5, 20, 80 | 7.5 - 16 | Peak serum levels and AUC increased linearly with dose. | [5][6] |
Experimental Protocols
1. Neutropenic Murine Model of Disseminated Candidiasis
-
Animal Model: Swiss ICR or CD-1 mice.
-
Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg given 4 days before infection and 100 mg/kg on the day of infection.
-
Infection: Mice are infected via intravenous (tail vein) injection with a suspension of Candida species (e.g., C. albicans, C. glabrata) at a concentration of approximately 10^3 to 10^5 CFU/mouse.
-
Treatment: this compound is administered at specified doses and schedules via intravenous or intraperitoneal routes. Treatment typically begins 2-4 hours post-infection.
-
Efficacy Endpoint: The primary endpoint is the quantitative fungal burden in target organs (typically kidneys) at the end of the study period. Kidneys are harvested, homogenized, and plated on appropriate agar to determine CFU/gram of tissue. Survival can also be monitored as a secondary endpoint.[4][5][6]
2. Murine Model of Systemic Aspergillosis
-
Animal Model: CD-1 mice.
-
Infection: Mice are infected via intravenous inoculation with a suspension of Aspergillus fumigatus conidia (e.g., 6.7 x 10^6 conidia/mouse).
-
Treatment: this compound is administered, for example, subcutaneously twice daily for a specified duration (e.g., 12 days), beginning one day after infection.
-
Efficacy Endpoint: Survival is monitored daily. Fungal burden in organs such as the kidneys and brain is determined at the end of the experiment by quantitative culture.[7]
Visualizations
Caption: Workflow for a murine model of disseminated candidiasis.
Caption: Mechanism of action of this compound on the fungal cell wall.
Caption: Logic for choosing a this compound dosing strategy in mice.
References
- 1. In vivo activity of this compound in a persistently neutropenic murine model of disseminated infection caused by Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. contagionlive.com [contagionlive.com]
- 4. Once-Weekly this compound Therapy Is as Effective as Daily Therapy for Disseminated Candidiasis in Mice with Persistent Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In Vivo Pharmacodynamic Target Investigation for this compound against Candida albicans and C. glabrata in a Neutropenic Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of this compound Alone or in Combination against Systemic Murine Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound combined with fluconazole, an effective therapy for murine blastoschizomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of Extended-Interval Dosing of this compound Evaluated Using a Pharmacokinetic/Pharmacodynamic Study with Humanized Doses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of Extended-Interval Dosing of this compound Evaluated Using a Pharmacokinetic/Pharmacodynamic Study with Humanized Doses in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Once-weekly this compound therapy is as effective as daily therapy for disseminated candidiasis in mice with persistent neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability of this compound sodium solutions at different concentrations in glass bottles and syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. anmfonline.org [anmfonline.org]
- 17. researchgate.net [researchgate.net]
- 18. Breakthrough Invasive Candidiasis in Patients on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
A Head-to-Head Battle in Invasive Candidiasis: Micafungin vs. Caspofungin
A Comparative Guide for Researchers and Drug Development Professionals on the Efficacy and Mechanisms of Two Leading Echinocandins.
In the landscape of antifungal therapeutics, the echinocandins stand as a cornerstone for the management of invasive candidiasis, a life-threatening fungal infection. Among this class, micafungin and caspofungin are two frequently utilized agents. This guide provides an objective comparison of their efficacy, supported by key experimental data, detailed methodologies, and visual representations of their mechanism of action and clinical trial workflows.
Efficacy in Invasive Candidiasis: A Quantitative Comparison
A pivotal, international, randomized, double-blind clinical trial by Pappas et al. provides the most direct comparison of this compound and caspofungin in the treatment of candidemia and other forms of invasive candidiasis.[1][2][3][4][5] The study evaluated two dosage regimens of this compound against the standard dosage of caspofungin. The primary endpoint was treatment success, a composite of clinical and mycological resolution at the end of blinded intravenous therapy.[1][2][3][4][5]
The results demonstrated the non-inferiority of this compound to caspofungin.[2][3][5] Notably, the 100 mg daily dose of this compound showed comparable efficacy to the standard caspofungin regimen.[1][2][3][4][5]
Table 1: Overall Treatment Success Rates in Invasive Candidiasis
| Treatment Group | Number of Patients (n) | Treatment Success (%) |
| This compound 100 mg/day | 191 | 76.4% |
| This compound 150 mg/day | 199 | 71.4% |
| Caspofungin (70 mg loading dose, then 50 mg/day) | 188 | 72.3% |
Data sourced from Pappas et al.[1][2][3][4][5]
Table 2: Secondary Efficacy Endpoints
| Endpoint | This compound 100 mg/day | This compound 150 mg/day | Caspofungin |
| Median Time to Culture Negativity | 2 days | 3 days | 2 days |
| All-Cause Mortality | 29.0% | 33.2% | 26.4% |
Data sourced from Pappas et al.[1][2][3][4][5]
There were no statistically significant differences in mortality rates between the treatment arms.[3]
Pharmacokinetic and Pharmacodynamic Considerations
The pharmacokinetic profiles of this compound and caspofungin exhibit some differences, particularly in critically ill patients where physiological changes can alter drug distribution and clearance.[6][7][8][9] Both drugs are administered intravenously due to poor oral bioavailability.[10]
Table 3: Comparative Pharmacokinetics
| Parameter | This compound | Caspofungin |
| Metabolism | Hepatic, via arylsulfatase and catechol-O-methyltransferase.[6] | Hepatic, via peptide hydrolysis and N-acetylation.[6] |
| Elimination | Primarily fecal.[6] | Urine and feces.[6] |
| Half-life (in ICU patients) | ~13.7 hours[11] | Variable, may be prolonged in critically ill patients.[6][7] |
| Protein Binding | Highly protein-bound | Highly protein-bound |
In critically ill patients, caspofungin has been observed to have more stable pharmacokinetic parameters compared to this compound and anidulafungin.[6][7] However, this compound exposure in ICU patients has been found to be lower than in healthy volunteers, which may have implications for dosing in this population.[8][9][11]
Experimental Protocols
1. Clinical Trial Methodology (Adapted from Pappas et al.[1][2][3][4][5])
-
Study Design: A multinational, randomized, double-blind, parallel-group study.
-
Patient Population: Adult patients with a diagnosis of candidemia or other forms of invasive candidiasis.
-
Intervention:
-
This compound: 100 mg/day or 150 mg/day intravenously.
-
Caspofungin: 70 mg loading dose on day 1, followed by 50 mg/day intravenously.
-
-
Primary Endpoint: Treatment success at the end of blinded intravenous therapy, defined as both clinical success (resolution of signs and symptoms of infection) and mycological success (eradication of the baseline Candida species).
-
Key Secondary Endpoints:
-
Time to culture negativity.
-
All-cause mortality.
-
Safety and tolerability.
-
-
Statistical Analysis: Non-inferiority analysis was used to compare the efficacy of the treatment arms.
2. Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI Guidelines)
The minimum inhibitory concentration (MIC) of this compound and caspofungin against Candida isolates is determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI).[12][13][14][15][16]
-
Inoculum Preparation: A standardized suspension of the Candida isolate is prepared in RPMI-1640 medium.
-
Drug Dilution: Serial twofold dilutions of this compound and caspofungin are prepared in microtiter plates.
-
Incubation: The inoculated microtiter plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.[13]
Mechanism of Action and Signaling Pathway
This compound and caspofungin belong to the echinocandin class of antifungals and share the same mechanism of action. They are non-competitive inhibitors of the enzyme β-(1,3)-D-glucan synthase.[10][17] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a key polysaccharide component of the fungal cell wall.[10][17] The disruption of β-(1,3)-D-glucan synthesis compromises the integrity of the cell wall, leading to osmotic instability and fungal cell death.
The β-(1,3)-D-glucan synthase complex is composed of a catalytic subunit, encoded by the FKS genes, and a regulatory subunit, Rho1p GTPase.[18][19] Echinocandins bind to the Fks1p subunit of the enzyme complex.
Experimental and Clinical Workflow
The process of evaluating and comparing antifungal agents like this compound and caspofungin involves a multi-step workflow, from initial patient diagnosis to the assessment of clinical outcomes.
Conclusion
The available clinical evidence, primarily from a large-scale, head-to-head comparative trial, supports the non-inferiority of this compound to caspofungin for the treatment of invasive candidiasis. Both agents demonstrate comparable efficacy and safety profiles. The choice between these two echinocandins may be influenced by factors such as local formulary availability, cost, and specific patient characteristics, including the potential for altered pharmacokinetics in critically ill populations. Both this compound and caspofungin remain critical tools in the armamentarium against invasive fungal infections, with their shared mechanism of action providing a potent and targeted approach to disrupting the fungal cell wall. Further research into the pharmacodynamics of these agents in diverse patient populations will continue to refine their optimal use in clinical practice.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound versus caspofungin for treatment of candidemia and other forms of invasive candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. [PDF] this compound versus caspofungin for treatment of candidemia and other forms of invasive candidiasis. | Semantic Scholar [semanticscholar.org]
- 6. Pharmacokinetic/pharmacodynamics variability of echinocandins in critically ill patients: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic/pharmacodynamics variability of echinocandins in critically ill patients: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zgt.nl [zgt.nl]
- 9. journals.asm.org [journals.asm.org]
- 10. Fungal beta(1,3)-D-glucan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Altered this compound Pharmacokinetics in Intensive Care Unit Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 15. njccwei.com [njccwei.com]
- 16. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Length specificity and polymerization mechanism of (1,3)-β-D-glucan synthase in fungal cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure of a fungal 1,3-β-glucan synthase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Micafungin and Anidulafungin's In Vitro Efficacy Against Candida glabrata
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro activity of two prominent echinocandin antifungals, micafungin and anidulafungin, against Candida glabrata, a prevalent and often multidrug-resistant fungal pathogen. The following sections present quantitative data from various studies, outline the experimental protocols used to generate this data, and visualize key processes to facilitate a comprehensive understanding.
Quantitative Data Summary
The in vitro efficacy of this compound and anidulafungin against C. glabrata is primarily assessed through the determination of Minimum Inhibitory Concentrations (MICs). Lower MIC values are indicative of greater antifungal potency. The data presented below, compiled from multiple studies, summarizes the typical MIC distributions for both agents.
Table 1: Comparative MIC Values of this compound and Anidulafungin against Candida glabrata
| Antifungal Agent | Geometric Mean MIC (μg/mL) | Epidemiological Cutoff Value (ECV) (μg/mL) |
| This compound | 0.02 - 0.03 | 0.03 |
| Anidulafungin | 0.10 - 0.12 | 0.12 |
Data compiled from multiple sources.[1][2]
It is important to note that the presence of human serum can impact the in vitro activity of these antifungals. One study observed an increase in the geometric mean MICs for both this compound and anidulafungin in the presence of 50% human serum, rising to 0.62 μg/mL and 1.08 μg/mL, respectively.[1]
Experimental Protocols
The determination of in vitro antifungal activity is conducted following standardized methodologies to ensure reproducibility and comparability of results across different laboratories. The most widely accepted protocols are those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (CLSI M27/EUCAST E.Def 7.3.2)
This is the reference method for determining the MIC of antifungal agents against yeasts.
-
Inoculum Preparation: C. glabrata isolates are cultured on a suitable agar medium, and a suspension is prepared in sterile saline or water. The suspension is then adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to a specific yeast cell concentration. This suspension is further diluted to achieve the final desired inoculum concentration in the test wells.
-
Antifungal Agent Preparation: Stock solutions of this compound and anidulafungin are prepared and serially diluted in a standard medium, most commonly RPMI-1640, to create a range of concentrations.
-
Microdilution Plate Setup: A 96-well microtiter plate is used. Each well in a row is filled with a specific concentration of the antifungal agent. A growth control well (containing no antifungal) and a sterility control well (containing no inoculum) are also included.
-
Inoculation: The standardized yeast inoculum is added to each well (except the sterility control), resulting in a final volume and cell concentration as specified by the respective CLSI or EUCAST guideline.
-
Incubation: The plates are incubated at 35°C for 24 hours.[1]
-
Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.[3] This can be assessed visually or by using a spectrophotometer to measure the optical density.[1]
Mechanism of Action: Echinocandin Signaling Pathway
This compound and anidulafungin belong to the echinocandin class of antifungal drugs. Their mechanism of action involves the non-competitive inhibition of a crucial enzyme in the fungal cell wall synthesis pathway.[4][5][6][7][8]
This inhibition of β-(1,3)-D-glucan synthase disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell death.[6][8] This specific targeting of a fungal cell component that is absent in mammalian cells contributes to the favorable safety profile of echinocandins.[5]
Concluding Remarks
The presented data indicates that both this compound and anidulafungin exhibit potent in vitro activity against Candida glabrata. Based on geometric mean MICs and epidemiological cutoff values, this compound generally demonstrates a lower MIC than anidulafungin, suggesting greater in vitro potency. However, it is crucial for researchers and clinicians to consider that in vitro susceptibility is one of many factors in determining the potential clinical efficacy of an antifungal agent. Host factors, drug pharmacokinetics, and the specific characteristics of the infecting isolate all play a significant role in treatment outcomes. The standardized methodologies outlined are essential for the continued surveillance of antifungal resistance and the development of new therapeutic strategies against challenging pathogens like C. glabrata.
References
- 1. Comparative Effects of this compound, Caspofungin, and Anidulafungin against a Difficult-To-Treat Fungal Opportunistic Pathogen, Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicenter Study of Anidulafungin and this compound MIC Distributions and Epidemiological Cutoff Values for Eight Candida Species and the CLSI M27-A3 Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Echinocandins in the Management of Invasive Fungal Infections, Part 1 [medscape.com]
- 6. youtube.com [youtube.com]
- 7. tandfonline.com [tandfonline.com]
- 8. studysmarter.co.uk [studysmarter.co.uk]
Anidulafungin vs. Micafungin in Critically Ill Patients: A Comparative Review of Safety and Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the management of invasive fungal infections in critically ill patients, echinocandins are a cornerstone of therapy. Among this class, anidulafungin and micafungin are frequently utilized. This guide provides an objective comparison of their safety and efficacy, supported by data from clinical and pharmacokinetic studies, to inform research and development in this critical care setting.
Efficacy in Critically Ill Patients
Multiple studies have compared the effectiveness of anidulafungin and this compound in intensive care unit (ICU) populations, primarily through retrospective analyses. The available evidence suggests comparable efficacy between the two agents.
A retrospective study by van der Geest et al. (2016) found similar response rates between anidulafungin and this compound in critically ill patients with invasive candidiasis.[1][2] Another retrospective cohort study by Suh et al. (2020) in adult patients with candidemia also reported no significant difference in clinical and mycological response rates between the two drugs.[3][4] Similarly, a study by Lai et al. (2019) observed no significant differences in clinical response or mortality.[5]
Key efficacy outcomes from comparative studies are summarized in the table below.
| Outcome | Anidulafungin | This compound | Study |
| Mortality | |||
| 28-day Mortality | No significant difference | No significant difference | van der Geest et al. (2016)[1][2] |
| 30-day Mortality | 27% | 32% | Kantathavorn et al. (2021)[6] |
| 30-day Mortality | 26.9% | 21.7% | Suh et al. (2020)[3] |
| 90-day Mortality | Higher (confounded by baseline severity) | Lower | van der Geest et al. (2016)[1][2] |
| 1-year Mortality | 33% | 45% | Kantathavorn et al. (2021)[6] |
| Clinical Response | |||
| Global Success Rate | 69.5% (at end of therapy) | Not directly compared in this study | Ruhnke et al. (2012)[7] |
| Clinical Response Rate | 51.9% | 46.7% | Suh et al. (2020)[3][4] |
| Microbiological Response | |||
| Mycological Response Rate | 76.9% | 67.4% | Suh et al. (2020)[3][4] |
| Candidemia Clearance Time | 5.64 ± 2.79 days | 8.06 ± 5.30 days | Lai et al. (2019)[5] |
Safety Profiles in the Critically Ill
The safety of anidulafungin and this compound in critically ill patients is a crucial consideration, with a particular focus on hepatotoxicity.
A large retrospective cohort study found that while unadjusted rates of severe hepatotoxicity were higher with anidulafungin, after adjusting for baseline differences in patient severity, the risk was not significantly different between anidulafungin, caspofungin, and this compound.[8][9][10] This suggests that the observed differences in liver-related adverse events may be due to confounding by indication, as anidulafungin was more frequently used in patients with pre-existing liver conditions.[8][9][10] The study by van der Geest et al. (2016) also concluded that this compound can be used safely in critically ill patients, and the higher 90-day mortality observed with anidulafungin was likely due to intensivists avoiding this compound in patients with liver injury.[1][2]
A pharmacovigilance study analyzing the FDA Adverse Event Reporting System database indicated that anidulafungin had a higher reported mortality rate associated with drug-induced liver injury compared to other antifungals; however, the authors acknowledge that this could be influenced by channeling bias, where sicker patients are more likely to receive this drug.[11]
| Safety Outcome | Anidulafungin | This compound | Study |
| Hepatotoxicity | |||
| Severe Hepatotoxicity (Unadjusted) | 37.2% | 23.3% | Bassetti et al. (2018)[8][9] |
| Severe Hepatotoxicity (Adjusted) | 25.7% | 24.8% | Bassetti et al. (2018)[8][9] |
| Development of Hepatotoxicity | No significant difference | No significant difference | Suh et al. (2020)[3][4] |
| Treatment-Related Adverse Events | 15.3% | Not directly compared in this study | Ruhnke et al. (2012)[7] |
| Serious Adverse Events | 1.9% | Not directly compared in this study | Ruhnke et al. (2012)[7] |
Experimental Protocols
Below are the summarized methodologies of key comparative and pharmacokinetic studies.
van der Geest et al. (2016) - Retrospective Cohort Study
-
Objective: To compare the safety and efficacy of this compound versus anidulafungin in critically ill patients with invasive candidiasis.
-
Study Design: Retrospective cohort study in a single ICU.
-
Patient Population: 63 adult ICU patients with invasive candidiasis treated exclusively with anidulafungin (n=30) or this compound (n=33) between January 2012 and December 2014.
-
Dosing Regimen:
-
Anidulafungin: 200 mg loading dose, followed by 100 mg daily.
-
This compound: 100 mg daily.
-
-
Endpoints:
Suh et al. (2020) - Retrospective Cohort Study
-
Objective: To evaluate the clinical efficacy and safety of anidulafungin versus this compound in adult patients with candidemia.
-
Study Design: Retrospective cohort study at a single tertiary medical center.
-
Patient Population: 98 adult patients with candidemia treated with only anidulafungin (n=52) or this compound (n=46) for at least 3 days between January 2006 and December 2018.
-
Endpoints:
Pharmacokinetic Studies in Critically Ill Patients
-
Objective: To characterize the pharmacokinetics of anidulafungin and this compound in ICU patients.
-
Study Design: Prospective, open-label pharmacokinetic studies.
-
Patient Population: Adult ICU patients with suspected or proven invasive fungal infections.
-
Methodology:
-
Anidulafungin (Liu et al., 2013; De Rosa et al., 2013; Lempers et al., 2017): Patients received a 200 mg loading dose followed by 100 mg daily. Intensive plasma sampling was performed at steady state to determine pharmacokinetic parameters using non-compartmental analysis.[3][12][13][14]
-
This compound (Lempers et al., 2015; van Wanrooy et al., 2017): Patients received 100 mg daily. Pharmacokinetic curves were generated from plasma samples collected on days 3 and/or 7.[4][15][16][17][18]
-
-
Key Findings:
| Pharmacokinetic Parameter | Anidulafungin (ICU Patients) | This compound (ICU Patients) |
| AUC₀₋₂₄ (mg·h/L) | 92.7 | 78.6 - 89.6 |
| Cₘₐₓ (mg/L) | 7.7 | 7.2 |
| Clearance (L/h) | 1.3 | 1.3 |
| Volume of Distribution (L) | Not consistently reported | 25.6 |
Mechanism of Action and Metabolism
Both anidulafungin and this compound belong to the echinocandin class of antifungal agents. Their mechanism of action involves the non-competitive inhibition of β-(1,3)-D-glucan synthase, an enzyme crucial for the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[19][20][21] This disruption of cell wall integrity leads to osmotic instability and fungal cell death.[19][20][21]
Caption: Mechanism of action of echinocandins.
A key difference between anidulafungin and this compound lies in their metabolic pathways.
Anidulafungin undergoes slow, non-enzymatic chemical degradation at physiological pH and temperature to an inactive open-ring peptide.[22][23][24][25] It is not metabolized by the liver and does not significantly interact with the cytochrome P450 (CYP450) enzyme system.[22][23][24][25]
Caption: Anidulafungin metabolism pathway.
This compound is metabolized in the liver by arylsulfatase and catechol-O-methyltransferase, and to a lesser extent by CYP450 isoenzymes.[26][27][28][29][30]
Caption: this compound metabolism pathway.
References
- 1. This compound versus anidulafungin in critically ill patients with invasive candidiasis: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of Anidulafungin in Critically Ill Intensive Care Unit Patients with Suspected or Proven Invasive Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Use and outcome of empiric echinocandins in critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anidulafungin for the treatment of candidaemia/invasive candidiasis in selected critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. catalogues.ema.europa.eu [catalogues.ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. Retrospective cohort study comparing the risk of severe hepatotoxicity in hospitalized patients treated with echinocandins for invasive candidiasis in the presence of confounding by indication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Drugs and Drug-Induced Liver Injury: A Real-World Study Leveraging the FDA Adverse Event Reporting System Database - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of anidulafungin in critically ill patients with candidemia/invasive candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. iris.unito.it [iris.unito.it]
- 15. journals.asm.org [journals.asm.org]
- 16. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]
- 17. Pharmacokinetic Properties of this compound in Critically Ill Patients Diagnosed with Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetic Properties of this compound in Critically Ill Patients Diagnosed with Invasive Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. studysmarter.co.uk [studysmarter.co.uk]
- 20. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Echinocandin - Wikipedia [en.wikipedia.org]
- 22. go.drugbank.com [go.drugbank.com]
- 23. Pharmacokinetics, antifungal activity and clinical efficacy of anidulafungin in the treatment of fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pharmacology and metabolism of anidulafungin, caspofungin and this compound in the treatment of invasive candidosis - review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. go.drugbank.com [go.drugbank.com]
- 27. reference.medscape.com [reference.medscape.com]
- 28. Pharmacokinetics of this compound in subjects with severe hepatic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 29. m.youtube.com [m.youtube.com]
- 30. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Micafungin Combination Therapy Versus Monotherapy in Murine Aspergillosis: A Comparative Guide
In the landscape of antifungal research, murine models of aspergillosis serve as a critical platform for evaluating novel therapeutic strategies. This guide provides a comprehensive comparison of micafungin combination therapy versus monotherapy for the treatment of invasive aspergillosis in these preclinical models. The data presented herein, supported by detailed experimental protocols, offers valuable insights for researchers, scientists, and drug development professionals.
Data Presentation: A Quantitative Comparison
The efficacy of this compound, both alone and in combination with other antifungal agents, has been rigorously assessed in murine models of invasive aspergillosis. Key parameters such as survival rates and fungal burden in target organs provide a quantitative measure of therapeutic success. The following tables summarize the findings from several key studies.
| Treatment Group | Survival Rate (%) | Study Reference |
| This compound Monotherapy | ||
| This compound | 16 | [1][2] |
| Combination Therapy | ||
| This compound + Amphotericin B | 61 | [1][2] |
| Control Groups | ||
| Amphotericin B Monotherapy | 22 | [1][2] |
| Untreated | 0 | [1][2] |
Table 1: Survival Rates in Immunocompromised Murine Model of Invasive Pulmonary Aspergillosis. This table clearly demonstrates the synergistic effect of combining this compound with amphotericin B, leading to a significant improvement in survival compared to either drug alone.
| Treatment Group | Mean Fungal Burden (log10 CFU/organ) | Organ | Study Reference |
| This compound Monotherapy | |||
| This compound (10 mg/kg) | Reduction noted | Brain, Kidney | [3] |
| Combination Therapy | |||
| This compound + Nikkomycin Z | Significantly greater potency than either drug alone (P < 0.01) | Brain, Kidney | [3] |
| This compound + Amphotericin B | Additive effects in reduction of tissue burden | Not specified | [4] |
| This compound + Itraconazole | Prolonged survival, no antagonism noted | Not specified | [3] |
| Control Groups | |||
| Untreated | Not specified | Not specified |
Table 2: Fungal Burden in Murine Models of Systemic and Pulmonary Aspergillosis. This table highlights the enhanced fungal clearance achieved with combination therapies, particularly the potent synergy observed between this compound and nikkomycin Z.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, providing a framework for reproducibility and further investigation.
Immunocompromised Murine Model of Invasive Pulmonary Aspergillosis
-
Animal Model: Female ICR mice are commonly used.[5]
-
Immunosuppression: An immunosuppressive state is induced by intraperitoneal injections of cyclophosphamide.[5]
-
Infection: Mice are intratracheally inoculated with Aspergillus fumigatus conidia.[5]
-
Treatment: Treatment with this compound, amphotericin B, or a combination of both is typically initiated 24 hours post-infection and continued for a specified duration, often 7 days.[1][5]
-
Outcome Measures: The primary endpoints are survival, monitored over a period of 20 days, and fungal burden in the lungs, often assessed by colony-forming unit (CFU) counts or quantitative PCR.[1][5] Histopathological analysis of lung tissue is also performed to assess the extent of infection and inflammation.[5]
Murine Model of Systemic Aspergillosis
-
Animal Model: Non-immunosuppressed female CD-1 mice can be used for this model.[3]
-
Infection: Systemic infection is established via intravenous inoculation of Aspergillus fumigatus conidia.[3]
-
Treatment: Therapeutic regimens, including this compound alone or in combination with agents like amphotericin B, itraconazole, or nikkomycin Z, are administered for a defined period.
-
Outcome Measures: Efficacy is determined by survival rates and the reduction of fungal CFU in target organs such as the brain and kidneys.[3]
Visualizing the Pathways and Processes
To better understand the complex interactions at play, the following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways.
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Efficacy of this compound Alone or in Combination against Systemic Murine Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Voriconazole? [synapse.patsnap.com]
- 5. Novel Inhalational Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
Micafungin's Efficacy Against Echinocandin-Resistant FKS Mutants: A Comparative Analysis
A detailed review of micafungin's in vitro activity against key echinocandin-resistant Candida species harboring fks mutations reveals its sustained, albeit varied, potency compared to other echinocandins like anidulafungin and caspofungin. This guide provides a comparative analysis based on available experimental data, outlines the methodologies for assessing antifungal susceptibility, and illustrates the underlying molecular mechanisms of resistance.
The emergence of resistance to echinocandins, a frontline therapy for invasive candidiasis, poses a significant clinical challenge. This resistance is primarily mediated by mutations in the FKS1 and FKS2 genes, which encode the catalytic subunits of the β-1,3-D-glucan synthase enzyme complex, the target of echinocandins.[1][2][3] These mutations reduce the binding affinity of echinocandins to their target, leading to elevated minimum inhibitory concentrations (MICs). This guide focuses on the validation of this compound's activity against such resistant strains, offering a resource for researchers, scientists, and drug development professionals.
Comparative In Vitro Activity of Echinocandins
The in vitro efficacy of this compound against echinocandin-resistant fks mutants, particularly in Candida glabrata, has been a subject of extensive research. While fks mutations generally lead to increased MICs for all echinocandins, the magnitude of this increase can differ between this compound, anidulafungin, and caspofungin.[4]
Several studies have demonstrated that this compound may retain some activity against certain fks mutant strains that exhibit high-level resistance to other echinocandins. For some C. glabrata isolates with fks hot spot mutations, the elevation in this compound MICs has been observed to be less pronounced compared to caspofungin and anidulafungin.[4] However, it is crucial to note that the specific fks mutation plays a significant role in determining the level of resistance to each echinocandin.[5] For instance, mutations at the Ser645 position in FKS1 of Candida albicans are known to cause a prominent decrease in sensitivity to all three echinocandins.[6]
The following table summarizes the comparative MIC data for this compound and other echinocandins against wild-type and fks mutant Candida strains, as reported in various studies.
| Organism | FKS Mutation Status | This compound MIC (µg/mL) | Anidulafungin MIC (µg/mL) | Caspofungin MIC (µg/mL) | Reference(s) |
| Candida glabrata | Wild-Type | 0.015 - 0.03 | 0.03 | 0.5 | [7] |
| Candida glabrata | fks Mutant | 0.03 - >0.5 | 0.03 - 1 | 0.5 - >8 | [7] |
| Candida glabrata | Wild-Type | ≤0.06 | ≤0.06 | ≤0.06 | [8] |
| Candida glabrata | fks Mutant (S663P) | ≥0.25 | ≥0.25 | ≥0.25 | [8] |
| Candida albicans | Wild-Type | - | - | <2 | [6] |
| Candida albicans | fks1 Mutant | ≥0.5 | ≥0.5 | ≥2 | [6] |
Note: MIC ranges can vary depending on the specific mutation, the testing methodology (CLSI vs. EUCAST), and the specific isolate. The presented data is a summary from the cited literature.
Experimental Protocols for Susceptibility Testing
The validation of this compound's activity against echinocandin-resistant mutants relies on standardized antifungal susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted protocols.
Broth Microdilution Method (CLSI M27-A3)
This is a reference method for determining the MIC of antifungal agents against yeasts.
-
Inoculum Preparation: Candida isolates are grown on Sabouraud dextrose agar plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to obtain the final inoculum concentration.
-
Antifungal Agent Preparation: this compound and other echinocandins are serially diluted in RPMI 1640 medium to achieve a range of concentrations.
-
Incubation: The diluted fungal inoculum is added to microtiter plates containing the serially diluted antifungal agents. The plates are incubated at 35°C for 24 hours.[9]
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant diminution (≥50%) of growth compared to the growth control well.[9]
FKS Genotyping
To correlate elevated MIC values with specific resistance mechanisms, sequencing of the hot-spot regions of the FKS1 and FKS2 genes is performed.
-
DNA Extraction: Genomic DNA is extracted from the Candida isolates.
-
PCR Amplification: The hot-spot regions of the FKS1 and FKS2 genes are amplified using specific primers.
-
DNA Sequencing: The amplified PCR products are sequenced to identify any mutations.
-
Sequence Analysis: The obtained sequences are compared to the wild-type sequences to identify any amino acid substitutions.
Visualizing the Experimental Workflow and Resistance Mechanism
To better understand the process of validating this compound's activity and the underlying resistance mechanism, the following diagrams are provided.
References
- 1. Mechanisms of echinocandin antifungal drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Mechanisms of echinocandin antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential In Vivo Activities of Anidulafungin, Caspofungin, and this compound against Candida glabrata Isolates with and without FKS Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. FKS Mutations and Elevated Echinocandin MIC Values among Candida glabrata Isolates from U.S. Population-Based Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacodynamics of a Long-Acting Echinocandin, CD101, in a Neutropenic Invasive-Candidiasis Murine Model Using an Extended-Interval Dosing Design - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
